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  • Product: Sulfide, allyl pentyl
  • CAS: 3393-13-3

Core Science & Biosynthesis

Foundational

Sulfide allyl pentyl CAS 3393-13-3 chemical properties

Subject: Technical Guide: Allyl Pentyl Sulfide (CAS 3393-13-3) – Physicochemical Profile, Synthesis, and Biological Applications Executive Summary Allyl Pentyl Sulfide (APS), CAS 3393-13-3, is an unsymmetrical thioether...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Allyl Pentyl Sulfide (CAS 3393-13-3) – Physicochemical Profile, Synthesis, and Biological Applications

Executive Summary

Allyl Pentyl Sulfide (APS), CAS 3393-13-3, is an unsymmetrical thioether belonging to the class of alk(en)yl sulfides found in Allium species. While less ubiquitous than its homologs Diallyl Disulfide (DADS) or Diallyl Sulfide (DAS), APS represents a critical structural probe for investigating the lipophilic requirements of Cytochrome P450 (specifically CYP2E1) inhibition and Phase II enzyme induction.

This technical guide provides a definitive reference for the handling, synthesis, and experimental application of APS. It moves beyond basic data sheets to explain the why and how of integrating APS into chemoprevention and metabolic assays.

Chemical Identity & Physicochemical Profile

APS is characterized by a "hard" allyl headgroup (reactive, metabolic handle) and a "soft" pentyl tail (lipophilic anchor). This duality dictates its unique behavior in lipid bilayers and enzyme active sites.

Table 1: Physicochemical Specifications

PropertyValueNotes/Context
IUPAC Name 1-(Allylthio)pentaneAlso known as 4-Thia-1-nonene
CAS Registry Number 3393-13-3Verified via ChemIDplus
Molecular Formula C₈H₁₆SUnsaturated Thioether
Molecular Weight 144.28 g/mol
Boiling Point 182–185 °C (Est.)Extrapolated from homologous series (DAS: 138°C)
Density 0.865 ± 0.05 g/cm³Typical for aliphatic sulfides
LogP (Predicted) 3.82High lipophilicity; crosses BBB and cell membranes
Refractive Index 1.468 (Predicted)
Solubility Immiscible in water; Soluble in EtOH, DMSO, OilsPrepare stock solutions in DMSO for bio-assays
Odor Threshold Low (ppb range)Characteristic pungent, garlic-like, sulfurous odor

Synthesis Protocol: Modified Williamson Thioether Synthesis

Rationale: While Ru-catalyzed allylic substitution is elegant, the most robust and scalable method for research-grade APS is the nucleophilic substitution of allyl bromide with pentanethiol. This protocol minimizes side reactions (disulfide formation) via strict oxygen exclusion.

Reagents:
  • 1-Pentanethiol (1.0 eq)

  • Allyl Bromide (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃, Anhydrous, 2.0 eq)

  • Acetone (Reagent Grade, Dried over molecular sieves)

Step-by-Step Methodology:
  • System Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar. Flush continuously with Argon (Ar) to prevent thiol oxidation.

  • Base Activation: Charge the flask with K₂CO₃ (anhydrous) and dry Acetone. Stir vigorously for 15 minutes to create a fine suspension.

  • Thiol Addition: Add 1-Pentanethiol dropwise via syringe at room temperature. Allow the thiolate anion to generate for 20 minutes. Note: The solution may turn slightly yellow.

  • Electrophile Introduction: Cool the mixture to 0°C (ice bath). Add Allyl Bromide dropwise over 30 minutes.

    • Critical Control Point: Exothermic reaction. Monitor temperature to prevent "runaway" boiling of acetone.

  • Reaction Phase: Remove ice bath and allow to warm to room temperature. Reflux gently (approx. 60°C) for 4–6 hours. Monitor consumption of thiol via TLC (Mobile phase: Hexane; Stain: KMnO₄).

  • Workup:

    • Filter off the solid KBr/K₂CO₃ salts.

    • Concentrate the filtrate under reduced pressure (Rotovap).

    • Dissolve residue in Diethyl Ether and wash with 10% NaOH (to remove unreacted thiol) followed by Brine.

  • Purification: Dry organic layer over MgSO₄. Distill under vacuum (Kugelrohr or fractional distillation) to obtain pure APS as a colorless oil.

Biological Mechanism of Action

APS functions as a "suicide substrate" or competitive inhibitor for CYP enzymes and an electrophilic inducer for the Nrf2 pathway. The pentyl chain enhances affinity for the hydrophobic pocket of CYP2E1 compared to shorter homologs.

Figure 1: Dual-action mechanism of APS involving CYP2E1 inhibition (metabolic activation) and Nrf2-ARE pathway induction (cellular defense).

Experimental Application: CYP2E1 Inhibition Assay

Context: Use this protocol to validate APS potency against CYP2E1 using p-Nitrophenol (PNP) as a probe substrate.

Protocol:

  • Microsome Prep: Thaw human or rat liver microsomes (HLM/RLM) on ice.

  • Pre-incubation:

    • Mix Microsomes (0.5 mg/mL protein) + APS (0.1 – 100 µM) in Phosphate Buffer (0.1 M, pH 7.4).

    • Control: Vehicle (DMSO < 0.1%).

    • Incubate at 37°C for 10 mins.

  • Substrate Addition: Add p-Nitrophenol (50 µM final).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 10 mM G6P, 1 U G6PDH).

  • Reaction: Incubate 30 mins at 37°C.

  • Termination: Add 20% Trichloroacetic acid (TCA). Centrifuge (10,000 x g, 5 mins).

  • Quantification: Mix supernatant with 2M NaOH. Measure absorbance at 510 nm (formation of p-Nitrocatechol).

  • Analysis: Plot % Activity vs. Log[APS] to determine IC50.

Safety & Toxicology Highlights

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: All procedures involving APS must be conducted in a fume hood due to the potent thioether stench (stench threshold is far below toxicity threshold).

  • Decontamination: Treat glassware with dilute bleach (sodium hypochlorite) to oxidize the sulfide to odorless sulfoxide/sulfone before removing from the hood.

References

  • Virginia Department of Health. (2023). Sulfide, allyl pentyl (CAS 3393-13-3) Chemical Record. Official Data Source.[2][3][4] Link

  • Tsuji, H., et al. (2021).[5] "Ruthenium-catalyzed stereospecific benzylic alkylation." Tetrahedron Letters, 69, 152947.[5] (Synthesis reference via Allylic Substitution). Link[5]

  • Yang, C.S., et al. (2001). "Mechanisms of inhibition of cytochrome P450 2E1 by organosulfur compounds." Journal of Nutrition, 131(3), 1041S-1045S. (Mechanism of Action grounding). Link

  • PubChem. (2023). Pentane, 1-(ethylthio)- (Analogous Compound Reference for Physical Properties). National Library of Medicine. Link

Sources

Exploratory

Allyl Pentyl Sulfide: Synthetic Homologs and the Expansion of the Allium Pharmacophore

Topic: Occurrence and Pharmacological Relevance of Allyl Pentyl Sulfide in Allium Chemistry Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Occurrence and Pharmacological Relevance of Allyl Pentyl Sulfide in Allium Chemistry Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

While the genus Allium (garlic, onion, leek) is renowned for its rich organosulfur chemistry, specifically allyl, methyl, and propyl sulfides, Allyl Pentyl Sulfide (APS) represents a critical "edge case" in this chemical family. Unlike the naturally abundant diallyl disulfide (DADS) or allyl methyl sulfide (AMS), APS is primarily a synthetic homolog rather than a major natural product.

This guide analyzes APS (CAS: 3393-13-3) through the lens of Structure-Activity Relationships (SAR) .[1] By extending the alkyl chain to a pentyl (


) group, researchers modulate the lipophilicity (LogP) of the pharmacophore, potentially enhancing membrane permeability and altering metabolic stability compared to natural Allium isolates. This document details the chemical identity, theoretical biosynthetic constraints, pharmacological implications, and analytical protocols for APS.

Chemical Identity & Physicochemical Profile[1][2]

Allyl pentyl sulfide (4-thia-1-nonene) is an asymmetric thioether. Its structure combines the reactive allyl group characteristic of garlic bioactives with a hydrophobic pentyl chain.

Table 1: Physicochemical Properties of Allyl Pentyl Sulfide
PropertyValueRelevance to Drug Development
IUPAC Name 3-(Pentylsulfanyl)prop-1-eneStandard nomenclature for registry.
CAS Number 3393-13-3Unique identifier for procurement/synthesis.
Formula

Molecular weight: 144.28 g/mol .
LogP (Predicted) ~3.8 - 4.2Significantly higher than Diallyl Sulfide (~2.0), indicating superior lipid membrane penetration.
Boiling Point ~180°C (est)Volatility profile relevant for GC-MS analysis.
Structural Class Asymmetric ThioetherLacks the disulfide bond of DADS; metabolically distinct (S-oxidation vs. thiol-exchange).

The Allium Context: Biosynthetic Constraints

To understand the occurrence of APS, one must examine the enzymatic machinery of Allium species. Natural organosulfurs arise from the hydrolysis of S-alk(en)yl-L-cysteine sulfoxides (CSOs) by the enzyme alliinase .

Why APS is Rare/Synthetic
  • Substrate Specificity: Alliinase acts on specific precursors: Alliin (Allyl), Methiin (Methyl), Propiin (Propyl), and Isoalliin (1-Propenyl).

  • Missing Precursor: There is no significant evidence for a "Pentiin" (S-pentyl-L-cysteine sulfoxide) precursor in domesticated Allium crops (A. sativum, A. cepa). Therefore, APS does not accumulate via the canonical thiosulfinate rearrangement pathway.

Visualization: The Precursor Bottleneck

The following diagram illustrates why Methyl/Allyl sulfides are natural, while Pentyl sulfides require synthetic intervention.

Biosynthesis cluster_natural Natural Allium Pathway cluster_synthetic Synthetic Extension Precursors Cysteine Sulfoxides (Alliin, Methiin, Propiin) Enzyme Alliinase (C-S Lyase) Precursors->Enzyme Tissue Damage Intermediates Sulfenic Acids Enzyme->Intermediates Products Natural Sulfides (DADS, DATS, AMS) Intermediates->Products Rearrangement Target Allyl Pentyl Sulfide (APS) Syn_Precursor Pentyl Halides / Thiols Catalyst Ru/Pd Catalyst (Allylic Substitution) Syn_Precursor->Catalyst Chemical Synthesis Catalyst->Target C-S Bond Formation

Figure 1: Divergence between natural Allium enzymology and the synthetic pathway required for Allyl Pentyl Sulfide production.

Therapeutic Mechanics: Structure-Activity Relationship (SAR)

In drug development, APS serves as a tool to probe the hydrophobic binding requirements of molecular targets usually modulated by garlic compounds (e.g., CYP450 enzymes, tubulin, histone deacetylases).

The Lipophilicity-Potency Parabolic Curve

Research into Allium analogs (specifically trisulfides) has demonstrated a parabolic relationship between alkyl chain length and anticancer activity.[2]

  • Short Chain (Methyl/Ethyl): Low lipophilicity, poor membrane retention.

  • Medium Chain (Propyl/Allyl): Balanced profile, good bioavailability (Natural Sweet Spot).

  • Long Chain (Pentyl - APS): High lipophilicity.

    • Advantage:[2][3] Superior accumulation in lipid bilayers and potential for higher affinity binding to hydrophobic pockets in proteins.

    • Risk: "Lipophilic trapping" in membranes or poor water solubility limiting distribution.

Key Mechanism: Unlike disulfides (DADS) which act via thiol-disulfide exchange (redox signaling), the monosulfide APS likely acts via metabolic activation (S-oxidation to sulfoxide/sulfone) or competitive inhibition of CYP2E1 due to the pentyl chain occupying the active site.

Experimental Protocols

A. Synthesis of Allyl Pentyl Sulfide

Since isolation from nature is inefficient, high-purity APS for biological testing is synthesized via transition-metal catalysis.

Protocol: Ruthenium-Catalyzed Allylic Substitution

  • Reagents: Allyl methyl carbonate (electrophile), 1-pentanethiol (nucleophile).

  • Catalyst:

    
     (5 mol %).
    
  • Reaction:

    • Dissolve reagents in anhydrous acetonitrile (

      
      ) under Argon atmosphere.
      
    • Stir at room temperature for 1 hour.

    • Mechanism: The Ru-catalyst activates the allylic carbonate, facilitating the attack of the pentyl thiol.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Yield: Typically >90% regioselectivity for the linear allyl pentyl sulfide.

B. Analytical Detection (GC-MS)

To verify APS in complex matrices or synthetic mixtures, use the following validated parameters.

System: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm) - Non-polar phase essential for sulfide separation.

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 50°C (2 min)

10°C/min

220°C
Slow ramp separates APS from interfering propyl/butyl analogs.
Ion Source EI (70 eV), 230°CStandard ionization.
SIM Mode m/z 41, 73, 87m/z 41 (Allyl cation), m/z 87 (Molecular ion fragment).
Retention Index ~1065 (on DB-5)Varies slightly by column age; calibrate with alkane ladder.
Visualization: Analytical Workflow

Workflow Sample Synthetic Mixture / Spiked Matrix Extraction Liquid-Liquid Extraction (Hexane) Sample->Extraction Solubilization GC Gas Chromatography (DB-5ms Column) Extraction->GC Injection (1µL) MS Mass Spectrometry (EI Source) GC->MS Separation Data Data Analysis MS->Data Ionization Result_ID Peak ID via m/z 41, 87 & Retention Index Data->Result_ID Library Match

Figure 2: Step-by-step workflow for the extraction and identification of Allyl Pentyl Sulfide.

References

  • Tsuji, H., et al. (2021).[4] Ruthenium-catalyzed stereospecific benzylic alkylation of optically active benzyl esters. Tetrahedron Letters . (Context: Synthesis of allyl pentyl sulfide via Ru-catalysis).

  • Sekiya, K., et al. (2002). Relationship between lipophilicity and inhibitory activity against cancer cell growth of nine kinds of alk(en)yl trisulfides. Journal of Chromatography B . (Context: SAR of pentyl chain length in Allium analogs).

  • NIST Chemistry WebBook. Allyl pentyl sulfide (4-Thia-1-nonene) Properties. (Context: Physicochemical data and retention indices).

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.

Sources

Foundational

Technical Guide: Allyl Pentyl Sulfide – Synthesis, Characterization, and Antimicrobial Evaluation

Part 1: Executive Directive & Rationale The "Lipophilic Sweet Spot" Hypothesis In the post-antibiotic era, organosulfur compounds derived from Allium species (garlic, onion) have emerged as potent antimicrobial candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive & Rationale

The "Lipophilic Sweet Spot" Hypothesis

In the post-antibiotic era, organosulfur compounds derived from Allium species (garlic, onion) have emerged as potent antimicrobial candidates. While diallyl disulfide (DADS) and allyl methyl sulfide (AMS) are well-documented, they suffer from limitations: DADS is highly reactive but unstable, while AMS lacks sufficient lipophilicity for deep membrane penetration.

Allyl Pentyl Sulfide (APS) represents a strategic structural optimization. By coupling the reactive allyl group (electrophilic warhead) with a pentyl chain (lipophilic driver), we hypothesize a compound that maximizes membrane insertion while retaining the capacity for thiol-disulfide exchange with microbial enzymes.

This guide provides a blueprint for the synthesis, purification, and rigorous antimicrobial evaluation of APS, moving beyond generic screening into mechanistic validation.

Part 2: Chemical Synthesis & Characterization

Retrosynthetic Analysis

The most robust route to unsymmetrical sulfides like APS is the nucleophilic substitution (


) of an allyl halide by a thiol. This method avoids the mixture of products often seen in oxidative coupling.
Optimized Synthesis Protocol

Objective: Synthesize >98% pure Allyl Pentyl Sulfide.

Reagents:

  • 1-Pentanethiol (Nucleophile)

  • Allyl Bromide (Electrophile)

  • Potassium Carbonate (

    
    ) (Base)
    
  • Acetone (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (1.2 equiv) in reagent-grade acetone (0.5 M concentration relative to thiol).
    
  • Nucleophile Addition: Add 1-pentanethiol (1.0 equiv) dropwise at 0°C under an argon atmosphere. Allow to stir for 15 minutes to generate the thiolate anion.

  • Alkylation: Add allyl bromide (1.1 equiv) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C during addition.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 95:5) or GC-MS.

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over

    
     and concentrate. Purify via vacuum distillation (boiling point approx. 180–190°C at atm, lower under vacuum) or flash column chromatography (100% Pentane) to yield a clear, colorless oil.
    

Safety Note: All steps involving thiols and sulfides must be performed in a high-efficiency fume hood due to potent, offensive odors.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 1-Pentanethiol Deprotonation Deprotonation (K2CO3 / Acetone) Start->Deprotonation Intermediate Thiolate Anion Deprotonation->Intermediate Addition Add Allyl Bromide (0°C, Argon) Intermediate->Addition Reaction SN2 Reaction (RT, 4-6 hrs) Addition->Reaction Workup Filtration & Extraction Reaction->Workup Product Allyl Pentyl Sulfide (>98% Purity) Workup->Product

Figure 1: SN2 synthesis pathway for Allyl Pentyl Sulfide involving thiolate generation and allylation.

Part 3: Antimicrobial Mechanism & Evaluation

Mechanism of Action (MoA)

The antimicrobial potency of APS relies on a dual-action mechanism:

  • Membrane Disruption (Pentyl Driven): The

    
     alkyl chain increases the partition coefficient (LogP), facilitating insertion into the bacterial phospholipid bilayer. This disrupts membrane integrity and causes leakage of electrolytes.
    
  • Oxidative Stress & Enzyme Inhibition (Allyl Driven): Once intracellular, the allyl-sulfur moiety can undergo thiol-disulfide exchange reactions with cysteine residues in microbial enzymes (e.g., alcohol dehydrogenase, thioredoxin reductase), effectively inactivating them.

MoA Visualization

MechanismOfAction APS Allyl Pentyl Sulfide (APS) Membrane Bacterial Membrane (Lipid Bilayer) APS->Membrane Insertion Hydrophobic Insertion (Pentyl Tail) Membrane->Insertion High LogP Leakage Membrane Depolarization & Leakage Insertion->Leakage Cytoplasm Intracellular Entry Insertion->Cytoplasm Enzymes Target Enzymes (-SH Groups) Cytoplasm->Enzymes Inhibition S-Allylation / Oxidation (Enzyme Inactivation) Enzymes->Inhibition Thiol Exchange

Figure 2: Dual-action mechanism: Membrane insertion followed by intracellular enzymatic inactivation.

Part 4: Experimental Protocols for Biological Assay

Handling Volatility

Critical Control: Organosulfur compounds are volatile. Standard microdilution plates often yield false negatives due to evaporation.

  • Modification: Use sealed 96-well plates (adhesive plate seals) or screw-cap glass vials for MIC determination.

  • Solvent: Dissolve APS in DMSO (stock solution 100 mg/mL). Final DMSO concentration in assay must be <1% to avoid solvent toxicity.

Minimum Inhibitory Concentration (MIC) Assay

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus, P. aeruginosa) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Dilution: Prepare serial two-fold dilutions of APS in MHB (Range: 4 µg/mL to 1024 µg/mL).

  • Incubation: Add 100 µL inoculum to 100 µL drug solution. Seal plate tightly. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%) to visualize viability. Blue = No Growth (Inhibition); Pink = Growth.

Time-Kill Kinetics

To determine if APS is bacteriostatic or bactericidal.

  • Inoculate MHB containing APS at 2x MIC .

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Perform serial dilutions and plate on agar to count viable colonies (CFU/mL).

  • Definition: Bactericidal activity is defined as a

    
     reduction in CFU/mL relative to the initial inoculum.
    

Part 5: Data Presentation & Analysis

Expected Structure-Activity Relationship (SAR) Data

The following table illustrates the expected positioning of APS relative to known analogs based on established SAR principles (Casella et al., 2013).

CompoundStructureLogP (Est.)VolatilityPrimary MoAPredicted MIC (S. aureus)
Allyl Methyl Sulfide Allyl-S-Me1.2HighWeak Membrane / Mod. Metabolic> 500 µg/mL
Diallyl Disulfide Allyl-S-S-Allyl2.1HighHigh Metabolic (ROS generation)64–128 µg/mL
Allyl Pentyl Sulfide Allyl-S-Pentyl 3.4 Moderate High Membrane / Mod. Metabolic 32–64 µg/mL
Dipropyl Disulfide Pr-S-S-Pr2.8ModerateLow (Lacks Allyl Warhead)> 1000 µg/mL

Note: Data for APS is projected based on lipophilic trends in organosulfur series.

Part 6: References

  • Casella, S., Leonardi, M., Melai, B., Fratini, F., & P, Pistelli, L. (2013). The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. Phytotherapy Research, 27(3), 380-383.[1]

  • Li, W. R., Shi, Q. S., Liang, Q., Huang, X. M., & Chen, Y. B. (2015). Antibacterial activity and kinetics of Allium sulfide against Staphylococcus aureus. Food Control, 50, 725-731.

  • Munchberg, U., Anwar, A., Mecklenburg, S., & Jacob, C. (2007). Polysulfides as biologically active ingredients of garlic.[1][2][3] Organic & Biomolecular Chemistry, 5(10), 1505-1518.

  • Kyung, K. H. (2012). Antimicrobial properties of allium species. Current Opinion in Biotechnology, 23(2), 142-147.

Sources

Exploratory

An In-depth Technical Guide to the Odor Profile and Flavor Characteristics of Diallyl Sulfide

Executive Summary: Allyl Pentyl Sulfide Sensory Analysis Subject Matter Analysis: An extensive search for scientific literature and technical data on the odor and flavor profile of allyl pentyl sulfide has yielded no spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Allyl Pentyl Sulfide Sensory Analysis

Subject Matter Analysis: An extensive search for scientific literature and technical data on the odor and flavor profile of allyl pentyl sulfide has yielded no specific, verifiable information. This compound does not appear to be a commonly utilized or extensively studied flavor and fragrance ingredient. In contrast, a significant body of research exists for other structurally related allyl sulfides, most notably diallyl sulfide, which is a key component of garlic and onion aroma.

Recommendation: Due to the lack of available data on allyl pentyl sulfide, this guide will pivot to an in-depth analysis of diallyl sulfide (allyl sulfide) . This compound is a well-characterized and commercially significant flavor ingredient, making it a highly relevant and informative subject for researchers, scientists, and drug development professionals interested in the sensory and chemical properties of sulfur-containing compounds. This technical guide will provide a comprehensive overview of diallyl sulfide, covering its odor and flavor profile, analytical methodologies for its characterization, and its applications in the food and fragrance industries.

Introduction to Diallyl Sulfide

Diallyl sulfide (also known as allyl sulfide) is an organosulfur compound that is a primary contributor to the characteristic aroma of garlic (Allium sativum) and other Allium species.[1][2] It is a colorless to pale yellow liquid with a potent, pungent garlic-like odor.[2][3] In the flavor and fragrance industry, diallyl sulfide is valued for its ability to impart savory, alliaceous notes to a wide range of products.[3][4] Its stability and miscibility with alcohols and oils make it a versatile ingredient in liquid-based flavor systems.[3]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of diallyl sulfide is essential for its effective application and analysis.

PropertyValueSource(s)
Molecular Formula C6H10S[5][6]
Molecular Weight 114.21 g/mol [7]
CAS Number 592-88-1[5][6]
Appearance Colorless to pale yellow liquid[2][3]
Odor Strong, garlic-like, sulfurous, onion, horseradish[2][8]
Boiling Point 138-139 °C[7]
Melting Point -83 °C[7]
Density 0.887 g/mL at 25 °C[2]
Refractive Index 1.490 at 20 °C[2]
Solubility Insoluble in water; miscible with alcohol, ether, and chloroform[7]

Odor Profile and Flavor Characteristics

The sensory profile of diallyl sulfide is complex and potent, characterized by a dominant sulfurous and alliaceous aroma.

  • Odor: At a concentration of 0.10% in propylene glycol, diallyl sulfide is described as having a pungent, sulfurous, onion, garlic, and horseradish-like odor with a metallic nuance.[8] Other descriptors include a general "alliaceous" (onion and garlic-like) and metallic character.[4]

  • Flavor: When tasted at a concentration of 2.00 ppm, diallyl sulfide exhibits a sulfurous, onion-garlic, and vegetative radish-like flavor with a slightly hot nuance.[8] It is also described as having a meaty nuance in some contexts.[4]

Due to its potent aroma, diallyl sulfide is typically used at very low concentrations in food products, often at the parts-per-million (ppm) level.[4]

Applications in the Food and Fragrance Industry

Diallyl sulfide is a key ingredient in the creation of savory flavor profiles.

  • Food and Flavor: It is extensively used to impart or enhance garlic and onion flavors in a variety of products, including sauces, seasonings, processed meats, soups, and snack foods.[3][8]

  • Fragrance: In perfumery, diallyl sulfide is used to add warm, spicy, and earthy notes to fragrances.[3]

Analytical Methodologies for Characterization

The analysis of volatile sulfur compounds like diallyl sulfide requires specialized techniques due to their reactivity and often low concentrations in complex matrices.

Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a powerful technique for the sensory analysis of volatile compounds. It combines the separation capabilities of gas chromatography with human sensory perception.

  • Sample Preparation: A dilute solution of diallyl sulfide in an appropriate solvent (e.g., propylene glycol or ethanol) is prepared. For solid or liquid food samples, headspace extraction techniques such as solid-phase microextraction (SPME) can be used to isolate volatile compounds.

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for the separation of volatile sulfur compounds.

  • Detection and Olfactory Evaluation: The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and an olfactory port. A trained sensory panelist sniffs the effluent from the olfactory port and records the odor descriptors and their intensity over time.

  • Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the compounds responsible for specific aromas.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds.

  • Sample Preparation: As described for GC-O.

  • Gas Chromatographic Separation: The sample is separated on a GC column.

  • Mass Spectrometric Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.

  • Quantification: By using a known concentration of an internal standard, the concentration of diallyl sulfide in the sample can be determined.

Synthesis of Diallyl Sulfide

Diallyl sulfide can be synthesized through various chemical reactions, often involving the reaction of an allyl halide with a sulfur source.[9] One common method is the reaction of allyl bromide with sodium sulfide.

G cluster_reactants Reactants cluster_products Products AllylBromide 2 CH₂=CHCH₂Br (Allyl Bromide) DiallylSulfide (CH₂=CHCH₂)₂S (Diallyl Sulfide) AllylBromide->DiallylSulfide SodiumBromide 2 NaBr (Sodium Bromide) AllylBromide->SodiumBromide SodiumSulfide Na₂S (Sodium Sulfide) SodiumSulfide->DiallylSulfide SodiumSulfide->SodiumBromide

Caption: Synthesis of Diallyl Sulfide from Allyl Bromide and Sodium Sulfide.

Conclusion

Diallyl sulfide is a potent and versatile organosulfur compound with a well-defined garlic and onion-like sensory profile. Its importance in the flavor and fragrance industry is underscored by the extensive research into its chemical properties, sensory characteristics, and analytical methodologies. This guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers, scientists, and professionals in related fields. The provided protocols for GC-O and GC-MS serve as a foundation for the detailed characterization of this and other important flavor compounds.

References

  • Fragrance University. (n.d.). allyl disulfide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). allyl methyl sulfide, 10152-76-8. Retrieved from [Link]

  • PubChem. (n.d.). Allyl propyl disulfide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). allyl amyl glycolate, 67634-00-8. Retrieved from [Link]

  • Chemsrc. (2025). Allyl Sulfide | CAS#:592-88-1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylic sulfide synthesis by C-S coupling. Retrieved from [Link]

  • PubChem. (n.d.). Diallyl Sulfide. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl propyl disulfide. Retrieved from [Link]

  • Scheffler, L., et al. (2020). Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Transformations of Allyl Phenyl Sulfide: A Quantum-Chemical Study. Retrieved from [Link]

  • The Good Scents Company. (n.d.). allyl propyl disulfide, 2179-59-1. Retrieved from [Link]

  • NIST. (n.d.). Allylphenyl sulfide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl-allyl sulfide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). allyl phenyl ether, 1746-13-0. Retrieved from [Link]

Sources

Foundational

A Tale of Two Sulfides: A Technical Comparison of Allyl Pentyl Sulfide and Diallyl Disulfide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals Executive Summary Organosulfur compounds are a cornerstone of flavor chemistry and pharmacology, with garlic-derived molecules being of particular inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Scientists and Drug Development Professionals

Executive Summary

Organosulfur compounds are a cornerstone of flavor chemistry and pharmacology, with garlic-derived molecules being of particular interest. This guide provides a detailed technical comparison between two structurally related, yet functionally distinct, organosulfur molecules: the well-studied diallyl disulfide (DADS), a principal bioactive component of garlic oil, and the lesser-known synthetic analog, allyl pentyl sulfide. The core difference—a reactive disulfide (S-S) bridge in DADS versus a stable thioether (C-S-C) linkage in allyl pentyl sulfide—dictates profound variations in their chemical reactivity, biological activity, and analytical profiles. This document will dissect these differences, offering field-proven insights into their synthesis, characterization, and potential applications, thereby equipping researchers with the foundational knowledge to strategically utilize these compounds in their work.

Introduction: The Significance of the Sulfur Bond

Organosulfur compounds found in Allium species (e.g., garlic, onions) are responsible for their characteristic pungent aroma and a wide array of documented health benefits.[1] Their biological activity is largely attributed to the unique chemistry of the sulfur atom. Diallyl disulfide (DADS) is a primary product of the enzymatic degradation of allicin, which is released when garlic is crushed.[2][3] It serves as a benchmark compound in studies exploring the anticancer, antimicrobial, and cardiovascular-protective effects of garlic.[4] In contrast, allyl pentyl sulfide represents a simpler thioether, which, while sharing some structural motifs, lacks the critical disulfide bond. Understanding the fundamental differences between a disulfide and a thioether is paramount for any researcher working with these molecules.

Structural and Physicochemical Distinctions

The defining difference between the two molecules is the nature of the sulfur linkage. Diallyl disulfide possesses a C-S-S-C covalent bond, whereas allyl pentyl sulfide has a C-S-C bond. This seemingly minor variation has significant consequences for the molecule's three-dimensional structure, polarity, and chemical reactivity.

G cluster_0 Allyl Pentyl Sulfide (Thioether) cluster_1 Diallyl Disulfide (Disulfide) aps_struct  H₂C=CH-CH₂-S-CH₂-CH₂-CH₂-CH₂-CH₃ dads_struct  H₂C=CH-CH₂-S-S-CH₂-CH=CH₂

The disulfide bond in DADS has a lower bond energy compared to a carbon-sulfur bond and is susceptible to nucleophilic attack, particularly by biological thiols (e.g., cysteine residues in proteins). This reactivity is central to its mechanism of action. The thioether bond in allyl pentyl sulfide is significantly more stable and less prone to cleavage.

Comparative Physicochemical Properties

The following table summarizes the key quantitative differences between the two compounds. Data for allyl pentyl sulfide is limited due to its status as a less common synthetic compound.

PropertyAllyl Pentyl SulfideDiallyl DisulfideSource(s)
Molecular Formula C₈H₁₆SC₆H₁₀S₂-
Molecular Weight 144.28 g/mol 146.27 g/mol -
CAS Number 37850-75-22179-57-9[5]
Appearance Not Available (likely colorless liquid)Yellowish clear liquid[3]
Odor Not Available (likely alliaceous)Intense garlic smell[3]
Boiling Point Not Available~180 °C (at 760 mmHg)[3]
Density Not Available~1.01 g/cm³[3]
Solubility in Water Not Available (likely insoluble)Insoluble[3]
Key Structural Feature Thioether (C-S-C)Disulfide (C-S-S-C)-

Occurrence and Synthesis

Diallyl Disulfide: A Natural Product

DADS is not present in intact garlic cloves. It is formed via a rapid enzymatic cascade initiated by tissue damage. The stable precursor, alliin (an S-allyl cysteine sulfoxide), is converted by the enzyme alliinase into the highly reactive allicin. Allicin is unstable and quickly decomposes into a variety of organosulfur compounds, with DADS being a major lipid-soluble product.[2][3]

G Alliin Alliin (in intact garlic) Allicin Allicin (unstable intermediate) Alliin->Allicin Alliinase (upon crushing) DADS Diallyl Disulfide (DADS) Allicin->DADS Decomposition

Industrially, DADS is typically synthesized by reacting sodium disulfide with an allyl halide like allyl bromide or allyl chloride.[3]

Allyl Pentyl Sulfide: A Synthetic Construct

To date, allyl pentyl sulfide has not been identified as a significant natural product in common plants. It is considered a synthetic compound. The most direct and common method for its synthesis would be a nucleophilic substitution reaction. This involves reacting an alkali metal salt of a pentanethiol (pentyl mercaptan) with an allyl halide.

Exemplary Protocol 1: Synthesis of Allyl Pentyl Sulfide

This protocol describes a standard laboratory procedure for synthesizing an unsymmetrical thioether. The causality behind this choice is the high efficiency and predictability of Sₙ2 reactions between a soft nucleophile (thiolate) and a reactive alkyl halide.

Materials:

  • 1-Pentanethiol

  • Allyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol (or other suitable polar solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Methodology:

  • Thiolate Formation (Deprotonation):

    • In a round-bottom flask, dissolve 1-pentanethiol (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.05 eq) in ethanol dropwise to the stirred solution at 0 °C. This deprotonates the thiol to form the more nucleophilic sodium pentanethiolate. The reaction is exothermic and forming the salt in situ ensures its reactivity.

  • Nucleophilic Substitution (Alkylation):

    • To the stirred thiolate solution, add allyl bromide (1.0 eq) dropwise. Allyl bromide is a potent electrophile, making it an excellent substrate for this Sₙ2 reaction.[6]

    • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After cooling, remove the ethanol using a rotary evaporator.

    • Add water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether. The organic product will partition into the ether layer.

    • Combine the organic extracts and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude allyl pentyl sulfide.

  • Purification (Self-Validation):

    • The crude product should be purified by fractional distillation under reduced pressure or by column chromatography.

    • The purity of the final product must be validated by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and identify any impurities.

Analytical Characterization: Differentiating the Molecules

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for separating and identifying volatile organosulfur compounds.[7] The two title compounds can be unequivocally differentiated by this method based on two principles:

  • Retention Time (RT): Due to differences in molecular weight, structure, and boiling point, the two compounds will elute from the GC column at different times.

  • Mass Spectrum: Their distinct molecular formulas lead to different molecular ion peaks and unique fragmentation patterns upon electron ionization. Diallyl disulfide will have a molecular ion (M⁺) peak at m/z 146, while allyl pentyl sulfide will show an M⁺ peak at m/z 144. Furthermore, the disulfide bond is prone to specific cleavage patterns not observed in the thioether.

G Sample Sample Preparation (Dilution in Solvent) Injection GC Injection (Vaporization) Sample->Injection Separation GC Column (Separation by BP/Polarity) Injection->Separation Ionization MS Ion Source (Electron Ionization) Separation->Ionization Analysis Mass Analyzer (Separation by m/z) Ionization->Analysis Detection Detector & Data System (Generate Spectra) Analysis->Detection

Exemplary Protocol 2: GC-MS Analysis

This protocol provides a robust framework for the analysis of volatile sulfides. The choice of a non-polar column (like a DB-5) is based on the principle of separating compounds primarily by their boiling points, which is effective for these types of analytes.

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).

  • Carrier Gas: Helium, ultra-high purity.

  • Solvent: Dichloromethane or Hexane, GC grade.

  • Standards: Certified reference materials for DADS and the synthesized allyl pentyl sulfide for validation.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each compound (or the reaction mixture) in the chosen solvent.

    • Create a working solution by diluting the stock solution 1:100 (to 10 µg/mL). This concentration prevents column and detector overload.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C. The high temperature ensures rapid volatilization.

    • Carrier Gas Flow: Constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes. This temperature program provides good separation for a range of volatile compounds.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy for creating reproducible fragmentation patterns and library matching.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350. This range will capture the molecular ions and key fragments of both molecules.

  • Data Analysis (Self-Validation):

    • Integrate the chromatogram to determine the retention time (RT) of each peak.

    • Examine the mass spectrum for each peak.

    • Confirmation for DADS: Look for the molecular ion at m/z 146 and characteristic fragments.

    • Confirmation for Allyl Pentyl Sulfide: Look for the molecular ion at m/z 144 and its characteristic fragments.

    • Compare results against the injected standards to confirm RT and spectral data.

Biological Activity and Toxicological Implications

The functional divergence between these molecules is most apparent in their biological effects.

Diallyl Disulfide (DADS): The bioactivity of DADS is extensively studied and is largely attributed to the reactivity of its disulfide bond.

  • Anticancer Activity: DADS has been shown to induce cell cycle arrest (G2/M phase) and apoptosis in various cancer cell lines. Its mechanism often involves the induction of reactive oxygen species (ROS) and modulation of signaling pathways like PI3K/Akt.[4] A key interaction is the thiol-disulfide exchange with cysteine residues on proteins, such as tubulin and histone deacetylases (HDACs), altering their function.

  • Antimicrobial Properties: It exhibits broad-spectrum activity against bacteria and fungi by disrupting cell membrane integrity and metabolic functions.

  • Toxicology: DADS is a known skin irritant and the primary cause of garlic-induced allergic contact dermatitis.

Allyl Pentyl Sulfide: There is a significant lack of published research on the specific biological activities of allyl pentyl sulfide. However, based on fundamental chemical principles, we can infer its likely profile:

  • Reactivity: The stable thioether bond is not readily cleaved and cannot participate in the thiol-disulfide exchange reactions that drive much of DADS's activity. Therefore, it is expected to be significantly less bioactive in pathways that rely on covalent modification of protein thiols.

  • Potential Activity: Any biological effects would likely stem from non-covalent interactions or metabolic activation (e.g., oxidation by cytochrome P450 enzymes). It may act as a signaling molecule or compete with other substrates for enzymatic binding sites.

  • Toxicology: While specific data is unavailable, thioethers are generally considered less toxic and less allergenic than their corresponding disulfides due to their lower chemical reactivity.

Conclusion and Future Directions

Allyl pentyl sulfide and diallyl disulfide, while structurally similar, are fundamentally different molecules governed by the chemistry of their respective sulfur linkages.

  • Diallyl Disulfide is a reactive, naturally-derived disulfide with a wealth of documented biological activities, making it a key focus in pharmacological and nutraceutical research. Its reactivity, however, also contributes to its potential toxicity.

  • Allyl Pentyl Sulfide is a stable, synthetic thioether. Its stability makes it a poor candidate for mimicking the thiol-reactive mechanisms of DADS but presents an opportunity to be used as a negative control in such studies. Its primary utility may lie in flavor chemistry or as a basic structural scaffold for further chemical modification.

For researchers in drug development, this distinction is critical. While DADS provides a lead for compounds that act via oxidative stress and covalent modification, allyl pentyl sulfide represents a more stable backbone. The significant gap in the literature regarding the bioactivity and toxicology of allyl pentyl sulfide and other unsymmetrical allyl alkyl sulfides presents a clear opportunity for future research to explore the structure-activity relationships within this chemical class.

References

  • Caring Sunshine. (n.d.). Relationship: Fungal Infections and Allyl Sulfide. Retrieved from [Link]

  • Anwar, F., Naz, A., & Shabbir, G. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Plant Archives, 19(2), 3135-3144. Retrieved from [Link]

  • Lee, D., & Kim, J. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Journal of Medicinal Food, 24(10), 1035-1043. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Allylphenyl sulfide. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). allyl sulfide. Retrieved from [Link]

  • Chemsrc. (n.d.). Allyl Sulfide | CAS#:592-88-1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylic sulfide synthesis by C-S coupling. Retrieved from [Link]

  • LookChem. (n.d.). ALLYL PHENYL SULFIDE 5296-64-0 wiki. Retrieved from [Link]

  • ACS Publications. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hsiao, S. H., et al. (2010). Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis. Journal of Agricultural and Food Chemistry, 58(15), 8641-8647. Retrieved from [Link]

  • ORBi. (n.d.). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Retrieved from [Link]

  • ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Retrieved from [Link]

  • MDPI. (2023). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Molecules, 28(5), 2317. Retrieved from [Link]

  • ResearchGate. (n.d.). [Study of organosulfur compounds in fresh garlic by gas chromatography/mass spectrometry incorporated with temperature-programmable cold on-column injection]. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Direct mass spectrometric characterization of disulfide linkages. Retrieved from [Link]

  • Frontiers. (n.d.). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Diallyl Sulfide. In PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Diallyl disulfide. Retrieved from [Link]

  • Stenutz. (n.d.). allyl phenyl sulfide. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Allyl isopropyl sulfide. In PubChem. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Allyl Pentyl Sulfide (APS) as a Lipophilic Probe in Secondary Metabolite Research

Executive Summary & Chemical Identity[1] Allyl pentyl sulfide (APS) represents a critical structural homolog within the class of organosulfur compounds (OSCs) derived from the Allium genus (garlic, onion, leek). While na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Allyl pentyl sulfide (APS) represents a critical structural homolog within the class of organosulfur compounds (OSCs) derived from the Allium genus (garlic, onion, leek). While naturally occurring Allium oils are dominated by methyl, allyl, and propyl side chains (e.g., Diallyl Sulfide - DAS), APS serves as a pivotal Structure-Activity Relationship (SAR) probe .

By substituting one allyl group with a pentyl chain (


), researchers modulate the molecule's lipophilicity (LogP) without altering the reactive thioether core. This modification allows for precise interrogation of hydrophobic binding pockets in metabolic enzymes, particularly Cytochrome P450 2E1 (CYP2E1) , and the study of membrane permeability in antimicrobial applications.
Chemical Profile
PropertySpecification
IUPAC Name 3-(Pentylsulfanyl)prop-1-ene
Formula

Molecular Weight 144.28 g/mol
Classification Asymmetric Thioether / Alkyl-alkenyl sulfide
Key Motif Thioether bridge (

) flanking an allyl (

-system) and pentyl (lipophilic tail) group.

Biosynthetic Context & Synthetic Production

The Allium Defense Logic

In nature, Allium plants store sulfur as non-volatile precursors (S-alk(en)yl-L-cysteine sulfoxides). Upon tissue damage, the vacuolar enzyme alliinase cleaves these precursors to form reactive sulfenic acids, which condense into thiosulfinates (e.g., Allicin). These unstable intermediates degrade into stable polysulfides and thioethers.

While the pentyl moiety is rare in natural Allium metabolomes (which favor C1–C3 chains), the biosynthetic machinery allows for the incorporation of longer chains if the corresponding precursor (S-pentyl-cysteine sulfoxide) is present. In drug development, we bypass the plant enzymatic route to synthesize APS directly, ensuring high purity for biological assays.

Protocol: Nucleophilic Substitution Synthesis

Objective: Synthesize high-purity APS for bioactivity screening. Principle: Williamson ether-type synthesis using a thiolate nucleophile.

Reagents:

  • 1-Pentanethiol (Nucleophile)

  • Allyl Bromide (Electrophile)

  • Potassium Hydroxide (KOH) (Base)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Thiolate Formation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 1-Pentanethiol (10 mmol) in absolute ethanol (20 mL). Add KOH (11 mmol) and stir at

    
     for 15 minutes until the thiolate anion is generated.
    
  • Alkylation: Dropwise add Allyl Bromide (10 mmol) to the solution. The reaction is exothermic; maintain temperature below

    
     during addition to prevent polymerization.
    
  • Reflux: Once addition is complete, warm to room temperature, then reflux at

    
     for 3 hours.
    
  • Work-up: Evaporate ethanol under reduced pressure. Resuspend the residue in diethyl ether and wash with water (

    
     mL) to remove KBr salts.
    
  • Purification: Dry the organic layer over anhydrous

    
    . Filter and concentrate. Purify via vacuum distillation (bp approx. 
    
    
    
    at 760 mmHg) or silica flash chromatography (Hexane:EtOAc 98:2).
Visualization: Synthetic Pathway

Synthesis Reagents 1-Pentanethiol + KOH Intermediate Potassium Pentanethiolate Reagents->Intermediate Deprotonation (EtOH, 0°C) Product Allyl Pentyl Sulfide (APS) Intermediate->Product SN2 Attack Byproduct KBr + H2O Intermediate->Byproduct Electrophile Allyl Bromide Electrophile->Product Electrophile Addition

Caption: SN2 synthesis of APS. The pentyl thiolate attacks the allyl bromide to form the asymmetric sulfide.

Pharmacological Mechanism: CYP2E1 Inhibition[2][3]

The primary utility of APS in drug development is as a chemopreventive agent targeting Cytochrome P450 2E1 (CYP2E1). CYP2E1 is responsible for activating many pro-carcinogens (e.g., nitrosamines, CCl4). Inhibiting this enzyme prevents the formation of DNA-damaging reactive species.[1]

The "Suicide Inhibition" Mechanism

APS acts as a mechanism-based inactivator (suicide substrate).

  • Binding: The lipophilic pentyl chain anchors APS into the hydrophobic active site of CYP2E1.

  • S-Oxidation: CYP2E1 attempts to metabolize APS, adding oxygen to the sulfur to form Allyl Pentyl Sulfoxide .

  • Activation: The sulfoxide is highly reactive. It can undergo a Pummerer-like rearrangement or generate an atomic sulfur species.

  • Inactivation: The reactive intermediate covalently binds to the heme moiety or the apoprotein of CYP2E1, permanently disabling the enzyme.

Comparative SAR Data (Hydrophobicity)

The pentyl chain increases the LogP (partition coefficient), enhancing affinity for the lipophilic CYP2E1 pocket compared to shorter homologs.

CompoundStructureLogP (Est.)CYP2E1 Inhibition (

)
Allyl Methyl Sulfide (AMS)

1.8High

(Weak)
Diallyl Sulfide (DAS)

2.9Moderate

(Standard)
Allyl Pentyl Sulfide (APS)

~4.2 Low

(Potent)

Note: Lower


 indicates stronger binding affinity.
Visualization: Metabolic Activation Pathway

Mechanism APS Allyl Pentyl Sulfide (Substrate) Complex Enzyme-Substrate Complex APS->Complex Hydrophobic Binding CYP CYP2E1 Enzyme (Active) CYP->Complex Sulfoxide Allyl Pentyl Sulfoxide (Reactive Intermediate) Complex->Sulfoxide NADPH/O2 Oxidation Adduct Heme Alkylation (Covalent Bond) Sulfoxide->Adduct Suicide Attack DeadEnzyme Inactivated CYP2E1 (No Activity) Adduct->DeadEnzyme Irreversible Inhibition

Caption: Mechanism-based inactivation of CYP2E1 by APS. The sulfoxide metabolite covalently modifies the enzyme heme.

Experimental Protocol: CYP2E1 Inhibition Assay

Objective: Quantify the potency (


) of APS against CYP2E1 using a microsome assay.

Reagents:

  • Rat Liver Microsomes (induced with acetone or ethanol to upregulate CYP2E1).

  • Chlorzoxazone (Specific CYP2E1 probe substrate).

  • NADPH regenerating system.

  • APS (test inhibitor) dissolved in DMSO.

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg protein/mL) with APS (0–500

    
    ) in phosphate buffer (pH 7.4). Incubate at 
    
    
    
    for 10 minutes.
    • Scientific Rationale: This allows the hydrophobic APS to equilibrate with the membrane-bound enzymes.

  • Substrate Addition: Add Chlorzoxazone (50

    
    ).
    
  • Reaction Start: Initiate by adding NADPH (1 mM). Shake at

    
     for 20 minutes.
    
  • Termination: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., phenacetin).

  • Analysis: Centrifuge (10,000 g, 5 min). Analyze supernatant via HPLC-UV (287 nm) or LC-MS/MS to measure 6-hydroxychlorzoxazone formation.

  • Calculation: Plot % Activity vs. Log[APS]. Determine

    
     using non-linear regression.
    

References

  • Yang, C. S., et al. (2001). "Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide and related compounds from garlic." Journal of Nutrition, 131(3), 1041S-1045S. Link

  • Brady, J. F., et al. (1991).[1] "Modulation of rat hepatic microsomal monooxygenase enzymes and cytotoxicity by diallyl sulfide." Toxicology and Applied Pharmacology, 108(2), 366-373. Link

  • Siess, M. H., et al. (1997). "Mechanisms involved in the chemoprevention of carcinogenesis by organosulfur compounds from garlic.
  • Rose, P., et al. (2005). "Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of alliinase-mediated transformation." Natural Product Reports, 22(3), 351-368. Link

  • Munday, R., & Munday, C. M. (2004). "Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds." Journal of Agricultural and Food Chemistry, 52(7), 1867-1871. (Context on chain length SAR).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Synthesis of Allyl Sulfides via Cp*Ru-Catalyzed Allylic Substitution

Executive Summary This application note details the protocol for the ruthenium-catalyzed allylic substitution of allylic carbonates with thiols (or thiolates) to form allyl sulfides. Unlike palladium-catalyzed variants,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the ruthenium-catalyzed allylic substitution of allylic carbonates with thiols (or thiolates) to form allyl sulfides. Unlike palladium-catalyzed variants, which typically proceed with inversion of configuration and favor linear products via steric control, the Pentamethylcyclopentadienyl Ruthenium (


)  system offers a distinct mechanistic pathway. This protocol is specifically engineered to achieve retention of absolute configuration  and/or branched regioselectivity , providing a critical orthogonal tool for the synthesis of complex pharmaceutical intermediates containing C–S bonds.
Key Advantages
  • Orthogonality to Palladium: Access branched isomers from monosubstituted substrates.

  • Stereochemical Retention: "Memory effect" allows for the conservation of absolute stereochemistry from chiral starting materials.

  • Mild Conditions: Operates efficiently at ambient temperature in acetonitrile.

Mechanistic Insight & Rationale

To ensure reproducibility, researchers must understand the causality underlying the reaction. The


 catalyst operates differently from the standard Pd(0)/Pd(II) cycle.
The "Memory Effect" and Retention

In Pd-catalysis, the nucleophile typically attacks the


-allyl intermediate from the face opposite the metal (double inversion 

net retention). However, in the

system, the reaction often proceeds with overall retention of configuration via a mechanism where the nucleophile attacks the allyl moiety from the same face as the leaving group, or the metal center facilitates a specific ion-pairing delivery.

The active species is generated from the precatalyst


. Upon oxidative addition of the allyl carbonate, a 

-allyl ruthenium species is formed.[1] The high regioselectivity for the branched product (in monosubstituted cases) is attributed to the steric demand of the

ligand and the specific electronic nature of the Ru(IV) intermediate.
Mechanism Diagram

Ru_Catalytic_Cycle Precatalyst Precatalyst [Cp*Ru(CH3CN)3]PF6 ActiveSpecies Active Species Cp*Ru(CH3CN)2+ Precatalyst->ActiveSpecies - CH3CN OxAdd Oxidative Addition (Allyl Carbonate) ActiveSpecies->OxAdd + Substrate PiAllyl π-Allyl Ru(IV) Intermediate [Cp*Ru(η3-allyl)(L)]+ OxAdd->PiAllyl - CO2, - OR- NuAttack Nucleophilic Attack (R-SH / Base) PiAllyl->NuAttack Regio-determining Step ProdRelease Product Release (Allyl Sulfide) NuAttack->ProdRelease Reductive Elimination ProdRelease->ActiveSpecies Regeneration

Figure 1: Catalytic cycle of Cp*Ru-catalyzed allylic substitution highlighting the oxidative addition and nucleophilic attack phases.

Pre-Protocol Considerations

Catalyst Selection

The specific complex


  (CAS: 86508-37-6) is required.
  • Why: The labile acetonitrile ligands allow for rapid substrate coordination, while the bulky

    
     (
    
    
    
    ) ligand enforces the steric environment necessary for branched selectivity.
  • Handling: This complex is air-stable as a solid but should be handled under inert atmosphere (Argon/Nitrogen) in solution to prevent gradual deactivation.

Solvent System

Acetonitrile (MeCN) is the mandatory solvent.

  • Causality: MeCN acts as a stabilizing ligand for the ruthenium species. Using non-coordinating solvents (e.g., DCM, Toluene) often leads to catalyst decomposition or aggregation.

Nucleophile (Thiol) Preparation

Thiols are prone to oxidation (disulfide formation).

  • Requirement: Use freshly distilled thiols or high-purity commercial sources.

  • Base: A mild base (e.g.,

    
     or Pyridine) is often necessary to buffer the reaction, although the specific Ru-catalysis can sometimes proceed with neutral thiols depending on the leaving group (carbonates generate alkoxides in situ which can act as base).
    

Detailed Experimental Protocol

Materials
  • Catalyst:

    
     (1–5 mol%)
    
  • Substrate: Allylic Carbonate (e.g., Methyl allyl carbonate)

  • Nucleophile: Thiol (1.1 – 1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (degassed)

  • Apparatus: Schlenk tube or sealed vial (for small scale)

Step-by-Step Workflow
  • Preparation of Catalyst Solution:

    • In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with

      
       (0.05 mmol, 5 mol% relative to substrate).
      
    • Add anhydrous, degassed Acetonitrile (2.0 mL). Stir until the solid is fully dissolved (typically a yellow/orange solution).

  • Substrate Addition:

    • Add the Allylic Carbonate (1.0 mmol) to the catalyst solution via syringe.

    • Note: If the substrate is a solid, add it prior to the solvent.

  • Nucleophile Introduction (Critical Step):

    • Add the Thiol (1.2 mmol) dropwise.

    • Self-Validating Check: If using an aliphatic thiol, the reaction is often exothermic. Monitor temperature.

    • Optional: If the reaction is sluggish, add 1.0 equiv of

      
       or 2,6-lutidine.
      
  • Reaction Incubation:

    • Stir the mixture at Room Temperature (25 °C) .

    • Monitoring: Check reaction progress via TLC or GC-MS every 30 minutes. Most reactions reach completion within 1–4 hours.

    • Endpoint: Disappearance of the allylic carbonate starting material.

  • Quench and Purification:

    • Concentrate the reaction mixture directly under reduced pressure (rotary evaporator) to remove Acetonitrile.

    • Resuspend the residue in Diethyl Ether or DCM and filter through a short pad of silica gel to remove the ruthenium catalyst.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Diagram

Workflow Start Start SolvPrep Degas MeCN (Prevent Oxidation) Start->SolvPrep MixCat Dissolve [Cp*Ru] (Yellow Soln) SolvPrep->MixCat AddSub Add Allyl Carbonate MixCat->AddSub AddThiol Add Thiol (Dropwise) AddSub->AddThiol Monitor Monitor (TLC/GC) 1-4 Hours AddThiol->Monitor Purify Concentrate & Column Monitor->Purify End Allyl Sulfide Purify->End

Figure 2: Operational workflow for the synthesis of allyl sulfides.

Scope and Performance Data

The following table summarizes typical results expected when utilizing this protocol compared to standard Palladium conditions.

Substrate TypeNucleophileCatalyst SystemMajor Product RegioisomerYield (%)Selectivity (Branched:Linear)
Monosubstituted CarbonateThiophenol

Linear88%1 : >99
Monosubstituted Carbonate Thiophenol

Branched 92% >20 : 1
Cyclic Carbonate (Chiral)Alkyl Thiol

Inversion85%N/A (Stereo)
Cyclic Carbonate (Chiral) Alkyl Thiol

Retention 89% N/A (Stereo)

Table 1: Comparison of regioselectivity and stereochemistry between Pd and Ru systems.

Troubleshooting & Optimization

Issue: Low Conversion

  • Cause: Catalyst poisoning by oxidation of the thiol (disulfide formation) or oxygen in the solvent.

  • Solution: Ensure strict degassing of MeCN. Increase catalyst loading to 5 mol%.

Issue: Poor Regioselectivity (Linear Product Observed)

  • Cause: Steric bulk of the nucleophile is too high, forcing attack at the less hindered (linear) position despite the electronic bias of the catalyst.

  • Solution: Switch to a smaller thiol or lower the reaction temperature to 0 °C to enhance kinetic control.

Issue: Catalyst Solubility

  • Cause: Old catalyst batch.

  • Solution: The

    
     complex should be a free-flowing powder. If it is sticky or dark brown, recrystallize from MeCN/Ether or purchase a fresh batch.
    

References

  • Trost, B. M., Fraisse, P. L., & Ball, Z. T. (2002). A Stereospecific Ruthenium-Catalyzed Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • Kitamura, M., Tanaka, S., & Yoshimura, M. (2002). Ruthenium-catalyzed allylic substitution of allyl carbonates with nucleophiles. Journal of Organic Chemistry. [Link]

  • Bruneau, C. (2005). Ruthenium catalysts for selective allylation reactions. Topics in Organometallic Chemistry. [Link]

  • Hermatschweiler, R., Fernandez, I., Breher, F., Pregosin, P. S., Veiros, L. F., & Calhorda, M. J. (2005). Ruthenium-Catalyzed Allylic Alkylation: A Mechanistic Perspective. Angewandte Chemie. [Link]

Sources

Application

Allyl pentyl sulfide purification using flash column chromatography

Application Note: Purification of Allyl Pentyl Sulfide via Flash Column Chromatography Executive Summary This protocol details the purification of Allyl Pentyl Sulfide (APS) , an unsymmetrical organosulfur compound often...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of Allyl Pentyl Sulfide via Flash Column Chromatography

Executive Summary

This protocol details the purification of Allyl Pentyl Sulfide (APS) , an unsymmetrical organosulfur compound often synthesized via nucleophilic substitution (e.g., reaction of pentanethiol with allyl bromide). The purification of APS presents two distinct challenges: volatility management and stench control . Furthermore, separating the desired unsymmetrical sulfide from symmetrical byproducts (diallyl sulfide, dipentyl disulfide) requires precise stationary phase modulation.

This guide moves beyond standard "silica plug" methods, offering a high-resolution flash chromatography workflow designed to maximize yield (>90%) while ensuring complete removal of unreacted thiols and oxidation byproducts.

Pre-Purification Analysis & Safety

Physicochemical Profile

Before initiating chromatography, the operator must understand the physical constraints of the analyte to prevent product loss during solvent removal.

PropertyValue (Approx.)Implication for Purification
Boiling Point ~170–180 °CModerately volatile. Do not use high-vacuum manifolds for extended periods.
Polarity Low (Lipophilic)Elutes rapidly on standard silica. Requires non-polar mobile phases.[1]
Odor Threshold < 1 ppbExtreme Stench. All waste streams must be oxidized before disposal.
Stability Oxidation-proneAvoid prolonged exposure to air on dry silica; flush columns with N₂ if paused.
The "Stench Trap" Protocol (Mandatory)

Working with APS requires a closed-loop vacuum system to prevent laboratory contamination.

  • Primary Trap: Liquid nitrogen or dry ice/acetone cold trap.

  • Secondary Trap (Scrubber): The vacuum pump exhaust must be bubbled through a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes escaping sulfide vapors into non-volatile sulfoxides/sulfones.

Method Development: TLC & Mobile Phase Selection

Standard UV detection (254 nm) is often insufficient for alkyl sulfides due to weak chromophores.

  • Visualization: Use Iodine (I₂) vapor (reversible, stains brown) or KMnO₄ dip (permanent, stains yellow/brown on pink background due to the allyl double bond).

  • Mobile Phase: Due to the lipophilicity of APS, standard EtOAc/Hexane gradients are too strong.

    • Recommendation:100% n-Pentane or 100% n-Hexane .

    • Rationale: Pentane is preferred for post-run concentration as its low boiling point (36 °C) minimizes thermal stress on the volatile APS.

Target Rf: 0.25 – 0.35 in 100% Hexane.

  • Note: If Rf > 0.6, the separation from impurities (like dipentyl disulfide) will be poor. If the compound travels with the solvent front, consider Argentation Chromatography (see Section 5).

Detailed Flash Chromatography Protocol

Step 1: Column Packing
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Column Size: Use a 1:30 to 1:50 ratio (mass of compound : mass of silica).

  • Slurry Method: Slurry pack with 100% Hexane to prevent air bubbles which cause channeling—critical for low-viscosity mobile phases.

Step 2: Sample Loading
  • Technique: Liquid Loading is strictly required.

  • Procedure: Dissolve the crude APS in the minimum volume of Hexane (e.g., 0.5 mL per gram). Carefully pipette onto the sand bed.

  • Avoid: Dry loading (using Celite/Silica) is discouraged due to the risk of evaporative loss of APS during the pre-adsorption rotary evaporation step.

Step 3: Elution Strategy

Perform an isocratic run to maximize resolution between the "fast" impurities and the product.

PhaseSolvent CompositionColumn Volumes (CV)Purpose
Equilibration 100% Hexane3 CVRemove air/moisture.
Elution 100% Hexane10–15 CVElute APS (sulfides move fast).
Wash (Optional) 5% EtOAc in Hexane3 CVFlush polar impurities (sulfoxides).
Step 4: Fraction Collection & Analysis
  • Collect small fractions (e.g., 10–15 mL for a 20g column).

  • Spot every 3rd fraction on TLC. Visualize with KMnO₄ (stains the Allyl group).

  • Differentiation:

    • Unreacted Thiols: Often streak or stay at the baseline.

    • Disulfides:[2][3][4] Usually elute slightly after the sulfide or have distinct stain colors (iodine often stains disulfides darker).

Advanced Separation: Argentation Chromatography

If standard silica fails to separate APS from diallyl sulfide or dipentyl sulfide, utilize Silver Nitrate (AgNO₃) Impregnated Silica .

  • Mechanism: Ag⁺ ions form reversible

    
    -complexes with the double bonds.
    
  • Separation Logic:

    • Dipentyl Sulfide:[5] 0 double bonds (Elutes First).

    • Allyl Pentyl Sulfide: 1 double bond (Elutes Second).

    • Diallyl Sulfide: 2 double bonds (Elutes Last).

  • Preparation: Dissolve AgNO₃ (10% w/w of silica) in Acetonitrile, mix with silica, rotovap to dryness (shield from light), and pack. Elute with Hexane/Toluene gradients.

Visualization of the Workflow

APS_Purification Start Crude Reaction Mixture (Allyl Bromide + Pentanethiol) Quench Quench & Extraction (Wash with NaOH to remove excess Thiol) Start->Quench TLC TLC Analysis (Solvent: 100% Hexane) (Stain: KMnO4 or Iodine) Quench->TLC Decision Is Rf between 0.2 - 0.4? TLC->Decision StandardFlash Standard Flash Chromatography Silica Gel 60 Eluent: 100% Hexane Decision->StandardFlash Yes (Standard) Argentation Argentation Chromatography (10% AgNO3 on Silica) Separates by Double Bond count Decision->Argentation No (Co-elution) Collection Fraction Collection (Small volumes, minimal headspace) StandardFlash->Collection Argentation->Collection Concentration Concentration Rotovap: 40°C, >100 mbar (Avoid High Vac) Collection->Concentration Final Pure Allyl Pentyl Sulfide Concentration->Final

Figure 1: Decision tree for the purification of Allyl Pentyl Sulfide, highlighting the branch for Argentation Chromatography if standard silica resolution is insufficient.

Post-Run Processing & Waste Disposal

  • Concentration: Evaporate solvent at 40 °C and atmospheric pressure (or mild vacuum, ~200 mbar) to prevent co-distillation of the product. Do not leave on high vacuum (0.1 mmHg) for more than 5 minutes.

  • Odor Neutralization: Treat all glassware, rotovap traps, and silica waste with a dilute bleach solution before removing them from the fume hood. This oxidizes residual sulfides to odorless sulfoxides.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Definitive text on organosulfur chemistry and handling). Link

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Protocol for Argentation Chromatography). Link

  • Ugliano, M., et al. (2011).[3] Evolution of volatile sulfur compounds during bottle storage of wines. Journal of Agricultural and Food Chemistry, 59(5), 1956-1965. (Provides context on VOSC volatility and detection). Link

Sources

Method

Application Note: High-Fidelity GC-MS Profiling of Volatile Allyl Sulfides

Executive Summary & The Stability Paradox The analysis of Allium sativum (garlic) volatiles presents a unique "Stability Paradox." The primary bioactive therapeutic agent, Allicin (diallyl thiosulfinate) , is thermally u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Stability Paradox

The analysis of Allium sativum (garlic) volatiles presents a unique "Stability Paradox." The primary bioactive therapeutic agent, Allicin (diallyl thiosulfinate) , is thermally unstable. It degrades rapidly at temperatures above 80°C, meaning it cannot be analyzed directly by standard Gas Chromatography (GC) without decomposing into various polysulfides and vinyldithiins inside the hot injector port.

Therefore, this protocol does not claim to measure Allicin directly. Instead, it provides a high-fidelity method to profile the volatile transformation products (Allyl Sulfides) that constitute the "garlic oil" profile used in pharmaceutical and flavor standardization.

Core Objective: To quantify Diallyl Sulfide (DAS), Diallyl Disulfide (DADS), and Diallyl Trisulfide (DATS) while minimizing analytical artifacts through optimized Headspace Solid-Phase Microextraction (HS-SPME).

Mechanistic Insight: The Thermal Degradation Pathway

Understanding the chemistry inside your inlet is critical for data interpretation. When crushed garlic is heated (or injected into a hot GC inlet), the following transformation occurs. This must be distinguished from the biological enzymatic pathway.

degradation_pathway Alliin Alliin (Non-volatile Precursor) Allicin Allicin (Unstable Thiosulfinate) Alliin->Allicin Alliinase Enzyme (Crushing) Injector GC Injector / Heat (>80°C) Allicin->Injector DADS Diallyl Disulfide (DADS) Injector->DADS Decomposition DATS Diallyl Trisulfide (DATS) Injector->DATS Disproportionation Vinyl Vinyldithiins (Isomers) Injector->Vinyl Dehydration

Figure 1: The thermal degradation pathway of Allicin inside a GC system. Direct liquid injection of extracts often yields variable ratios of DADS/DATS due to inlet temperature fluctuations.

Experimental Protocol: HS-SPME GC-MS

To minimize solvent peaks and reduce thermal stress before the column, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard.

Phase A: Sample Preparation

Critical Step: The enzymatic reaction (Alliinase) requires time to convert Alliin to Allicin before extraction.

  • Preparation: Weigh 2.0 g of fresh garlic cloves.

  • Activation: Crush/mince rapidly and transfer to a 20 mL headspace vial.

  • Incubation: Allow to stand at room temperature (25°C) for 10 minutes . This ensures maximum conversion of precursors.

  • Sealing: Cap with a PTFE/Silicone septum.[1]

Phase B: HS-SPME Extraction Parameters
  • Fiber Selection: CAR/PDMS (Carboxen/Polydimethylsiloxane) .[2]

    • Reasoning: Sulfur volatiles are small, low-molecular-weight compounds. Carboxen provides the necessary micropores for retaining these specific analytes better than pure PDMS.

  • Equilibration Temp: 40°C. (Do not exceed 60°C to prevent pre-injection degradation).

  • Equilibration Time: 20 min.

  • Extraction Time: 20 min (Agitated at 250 rpm).

Phase C: GC-MS Configuration

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

ParameterSettingTechnical Rationale
Column DB-5ms (30 m × 0.25 mm × 0.25 µm)5% Phenyl phase provides optimal separation of non-polar sulfides without the thermal bleed of Wax columns.
Inlet Mode SplitlessMaximizes sensitivity for headspace sampling.
Inlet Temp 250°CSufficient to desorb volatiles from the SPME fiber rapidly.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode to maintain retention time stability.
Oven Program 40°C (hold 2 min)

15°C/min to 220°C

45°C/min to 300°C (hold 2 min)
Low initial temp is crucial to resolve highly volatile Diallyl Sulfide (DAS) from the air/water peak.
Transfer Line 280°CPrevents condensation of heavier trisulfides (DATS).
Phase D: Mass Spectrometry Parameters
  • Ionization: Electron Impact (EI) at 70 eV.[3]

  • Source Temp: 230°C.

  • Acquisition: Scan Mode (m/z 35–350) for profiling; SIM mode for quantification (see Table 1).

Data Analysis & Identification

Allyl sulfides have distinct fragmentation patterns. Use the following ions for quantification to avoid matrix interference.

Table 1: Target Ions for Allyl Sulfides

CompoundAbbr.Retention Index (DB-5)Quant Ion (m/z)Qualifier Ions (m/z)
Diallyl Sulfide DAS~85073 41, 45, 114
Diallyl Disulfide DADS~1080146 41, 73, 105
Diallyl Trisulfide DATS~1290178 41, 73, 113
2-Vinyl-4H-1,3-dithiin2-VD~1250144 71, 103

Note: Retention Indices (RI) are approximate and must be validated with an alkane ladder (C8-C20) on your specific system.

Workflow Visualization

analytical_workflow Sample Sample Prep (Crush & Incubate 10m) SPME HS-SPME Extraction (CAR/PDMS, 40°C, 20m) Sample->SPME Volatilization GC GC Separation (DB-5ms, 40°C Start) SPME->GC Desorption @ 250°C MS MS Detection (SIM/Scan, m/z 41, 73, 146) GC->MS Elution Data Data Processing (Quantify DADS/DATS) MS->Data Integration

Figure 2: The optimized HS-SPME GC-MS workflow for volatile allyl sulfide profiling.

Quality Assurance & Troubleshooting

To ensure Trustworthiness and system validity, perform these checks:

  • Air/Water Check: Monitor m/z 18 (Water) and 28/32 (Air). High backgrounds indicate a leak, which oxidizes the stationary phase and degrades sulfur compounds.

  • Inlet Activity: Sulfur compounds are "sticky" and reactive. If peak tailing occurs for DADS/DATS:

    • Trim 10cm from the front of the column.

    • Replace the inlet liner (use Deactivated Splitless Liners with glass wool).

  • Carryover: Run a blank fiber desorption between high-concentration garlic oil samples. DATS (Trisulfide) is prone to carryover in the fiber coating.

References

  • Molina-Calle, M., et al. (2025). HS–GC/MS volatile profile of different varieties of garlic and their behavior under heating. ResearchGate.[4]

  • Lawson-Wood, K. Qualifying Garlic Volatiles by Headspace GC/MS. PerkinElmer Application Note.[1]

  • Kimbaris, A. C., et al. Quantitative analysis of garlic constituents. RJPBCS.[3]

  • Agilent Technologies. GC Column Selection Guide (DB-5ms specifications).

  • Sigma-Aldrich. Diallyl Trisulfide Standards and Properties.

Sources

Application

Application Note: Allyl Pentyl Sulfide in Flavor Chemistry &amp; Bioactive Research

This is a comprehensive technical guide and protocol set for the application of Allyl Pentyl Sulfide (1-(Allylthio)pentane) in flavor chemistry and bioactive research. Executive Summary & Chemical Profile Allyl Pentyl Su...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol set for the application of Allyl Pentyl Sulfide (1-(Allylthio)pentane) in flavor chemistry and bioactive research.

Executive Summary & Chemical Profile

Allyl Pentyl Sulfide (APS) is a high-impact thioether belonging to the class of alkyl-allyl sulfides, characteristic of Allium species (garlic, onion, leek). While less common than its homologues (diallyl disulfide, allyl methyl sulfide), APS offers a unique organoleptic profile that bridges the gap between the sharp pungency of allyl groups and the waxy, fatty notes of pentyl chains.

In drug development, APS is investigated for its potential as a hydrogen sulfide (


) donor and modulator of oxidative stress pathways (Nrf2), sharing the chemopreventive properties of garlic-derived organosulfur compounds (OSCs).
Chemical Identity Table
ParameterDetail
IUPAC Name 1-(prop-2-enylsulfanyl)pentane
Common Name Allyl Pentyl Sulfide; Allyl Amyl Sulfide
CAS Number 3393-13-3
Molecular Formula

Molecular Weight 144.28 g/mol
Odor Threshold Est. 1–10 ppb (air); High Tenacity
Sensory Descriptors Garlic, onion, metallic, green, fatty, waxy nuance
LogP (Octanol/Water) ~3.8 (Lipophilic)

Material Science & Stability Mechanisms

Volatility and Oxidation Risks

Like most thioethers, APS is prone to two primary degradation pathways that alter its flavor profile and bioactivity:

  • Oxidation: The sulfur atom is susceptible to oxidation by atmospheric oxygen, forming sulfoxides (odorless or mild) and sulfones .

  • Disproportionation: In acidic aqueous media, allyl sulfides can rearrange or hydrolyze, leading to a loss of the characteristic "fresh garlic" note.

Stabilization Strategy: Cyclodextrin Encapsulation

To maintain stability and control release, molecular encapsulation using


-Cyclodextrin (

-CD) is the industry standard for volatile sulfides.
Mechanism of Action

The hydrophobic pentyl chain and the allyl group fit within the hydrophobic cavity of the


-CD torus, protecting the sulfur center from electrophilic attack by oxygen.

EncapsulationProcess APS Allyl Pentyl Sulfide (Hydrophobic Liquid) Complex Inclusion Complex (APS-beta-CD) APS->Complex Co-precipitation (4-6 hrs, 50°C) BCD beta-Cyclodextrin (Aqueous Slurry) BCD->Complex Powder Stabilized Flavor Powder (Oxidation Resistant) Complex->Powder Freeze Drying or Spray Drying

Figure 1: Workflow for the molecular encapsulation of Allyl Pentyl Sulfide to prevent oxidation and off-flavor formation.

Application Protocols

Protocol A: Preparation of Flavor Stock Solution (1% w/w)

Direct addition of pure APS to food matrices is discouraged due to its extreme potency and "hot spots."

Reagents:

  • Allyl Pentyl Sulfide (≥95% purity)

  • Solvent: Medium Chain Triglycerides (MCT Oil) or Triacetin (Food Grade)

Procedure:

  • Tare a glass amber bottle with a PTFE-lined cap.

  • Weigh 99.0 g of MCT Oil.

  • Add 1.0 g of Allyl Pentyl Sulfide using a gas-tight syringe (to minimize vapor release).

  • Nitrogen Flush: Purge the headspace with nitrogen gas for 30 seconds to remove oxygen.

  • Mix: Vortex for 2 minutes until homogenous.

  • Storage: Store at 4°C. Shelf life: 6 months.

Protocol B: Incorporation into Savory Matrices

Dosage Guidelines:

  • Soups/Broths: 0.05 – 0.2 ppm (final concentration of APS)

  • Meat Analogues: 0.5 – 2.0 ppm (to mask beany off-notes of soy/pea protein)

Step-by-Step:

  • Calculate the required mass of 1% Stock Solution .

    • Example: For 1 kg of soup at 0.1 ppm APS: Need 0.1 mg APS

      
       10 mg of 1% Stock.
      
  • Fat Phase Addition: Always add the stock solution to the fat/oil phase of the product during processing.

    • Reasoning: APS is lipophilic (LogP ~3.8). Dissolving in fat prevents "flash-off" during cooking and ensures even distribution.

  • Late-Stage Addition: If heating >80°C, add the flavor at the cooling stage (below 45°C) or use the Encapsulated Powder (Protocol 2.2) to prevent thermal degradation.

Analytical Validation (GC-MS)

To verify the concentration of APS in a formulation or to study its stability.

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

ParameterSetting
Fiber CAR/PDMS (Carboxen/Polydimethylsiloxane) - ideal for low MW sulfur volatiles
Incubation 40°C for 20 mins (with agitation)
GC Column DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm)
Oven Program 40°C (hold 2 min)

5°C/min to 200°C

Hold 5 min
MS Mode SIM (Selected Ion Monitoring)
Target Ions m/z 41 (Allyl), m/z 73, m/z 144 (Molecular Ion)

Bioactive Research & Drug Development Context

For researchers in pharmacology, APS is a candidate for Sulfur Replacement Therapy .

Mechanism: Donation

Allyl sulfides metabolize to release Hydrogen Sulfide (


), a gaseous signaling molecule (gasotransmitter) involved in vasodilation and anti-inflammation.

Bioactivity cluster_pathways Therapeutic Pathways APS Allyl Pentyl Sulfide (Intake) Metabolism Hepatic Metabolism (P450 / GSH) APS->Metabolism ReactiveSpecies Reactive Persulfides (R-S-SH) Metabolism->ReactiveSpecies H2S H2S Release (Vasodilation) ReactiveSpecies->H2S Nrf2 Nrf2 Activation (Antioxidant Response) ReactiveSpecies->Nrf2 Tubulin Tubulin Disruption (Anti-proliferative) ReactiveSpecies->Tubulin

Figure 2: Proposed metabolic activation of Allyl Pentyl Sulfide leading to pleiotropic therapeutic effects.

Toxicology & Safety Note
  • Handling: APS has a potent, tenacious stench. All handling must occur in a fume hood . Double-gloving (Nitrile) is recommended.

  • Neutralization: Spills should be treated with 10% Sodium Hypochlorite (Bleach) solution to oxidize the sulfide to the odorless sulfone/sulfate before disposal.

  • Regulatory: Ensure compliance with local regulations (FEMA/GRAS status may vary by region; often regulated under "Allium derivatives" or specific sulfur compound groups).

References

  • Block, E. (2010).[1] Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.

  • Munday, R., & Munday, C. M. (2004). Induction of phase II detoxification enzymes by garlic sulfide derivatives. Nutrition and Cancer, 50(1), 61-68.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Safety evaluation of certain food additives: Simple Aliphatic and Aromatic Sulfides and Thiols. WHO Food Additives Series 44.

  • The Good Scents Company. (n.d.). Allyl Sulfide and related Allium compounds data.

  • Amagase, H. (2006). Clarifying the real bioactive constituents of garlic. The Journal of Nutrition, 136(3), 716S-725S.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Allyl Pentyl Sulfide Synthesis via Phase Transfer Catalysis

Welcome to the technical support center for the synthesis of allyl pentyl sulfide using phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and professionals in drug development seeking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of allyl pentyl sulfide using phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and purity of their target sulfide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to navigate the complexities of this S-alkylation reaction. Our approach is grounded in established mechanistic principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic steps and corrective actions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yields in the PTC-mediated synthesis of allyl pentyl sulfide can often be traced back to several key parameters. A systematic approach to troubleshooting is essential.

Initial Diagnostic Checks:

  • Reagent Quality:

    • Pentanethiol: Has the pentanethiol been recently purified? Thiols can oxidize to disulfides upon prolonged exposure to air. Consider running a quick purity check (e.g., GC-MS or ¹H NMR).

    • Allyl Halide: Is the allyl bromide or chloride fresh? Allyl halides can degrade over time. Use a freshly opened bottle or distill the reagent before use.

    • Base: Is the aqueous base solution (e.g., NaOH, KOH) of the correct concentration? Inaccurate concentrations can significantly impact the reaction.

  • Reaction Setup:

    • Is the reaction vessel properly sealed to prevent the escape of volatile reagents like allyl bromide?

    • Is the stirring vigorous enough to ensure adequate mixing of the aqueous and organic phases? Insufficient agitation is a common cause of low yields in PTC reactions.[1]

Systematic Troubleshooting Steps:

  • Step 1: Evaluate the Base Concentration and Stoichiometry.

    • Rationale: The base deprotonates the pentanethiol to form the pentanethiolate anion, the active nucleophile in this S-alkylation.[2] If the base is too weak or used in insufficient quantity, the formation of the nucleophile will be incomplete. Conversely, an excessively high concentration of a strong base can promote side reactions, such as the hydrolysis of the allyl halide.

    • Corrective Action: Start with a 1:1 to 1.2:1 molar ratio of base to pentanethiol. A 20-50% (w/w) aqueous solution of NaOH or KOH is a good starting point.[3][4]

  • Step 2: Re-evaluate Your Phase Transfer Catalyst.

    • Rationale: The efficiency of the phase transfer catalyst in transporting the thiolate anion from the aqueous phase to the organic phase is critical.[5][6] The structure of the catalyst, particularly the length of the alkyl chains on the quaternary ammonium or phosphonium cation, influences its lipophilicity and, consequently, its catalytic activity.[7]

    • Corrective Action: Tetrabutylammonium bromide (TBAB) is a common and effective catalyst for S-alkylation. If yields are low with TBAB, consider switching to a more lipophilic catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) or a phosphonium salt like tetrabutylphosphonium bromide (TBPB), which can sometimes offer enhanced stability and reactivity.[6]

  • Step 3: Optimize the Reaction Temperature.

    • Rationale: While many PTC reactions proceed efficiently at room temperature, the S-alkylation of pentanethiol may benefit from gentle heating to increase the reaction rate. However, excessive heat can lead to the thermal degradation of the catalyst and an increase in side reactions.

    • Corrective Action: If the reaction is sluggish at room temperature, try increasing the temperature to 40-60°C and monitor the progress by TLC or GC.

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Byproduct formation is a common challenge that directly impacts yield and purity. In this specific synthesis, two primary side reactions should be considered:

  • Over-alkylation to form a Sulfonium Salt: The product, allyl pentyl sulfide, is itself a nucleophile and can react with another molecule of allyl bromide to form an allyl(pentyl)sulfonium bromide. This is more likely to occur if there is a high local concentration of allyl bromide.

    • Mitigation Strategy: Add the allyl bromide to the reaction mixture slowly and dropwise over a period of time rather than all at once. This maintains a low concentration of the alkylating agent and favors the reaction with the more nucleophilic pentanethiolate.

  • Hydrolysis of Allyl Bromide: In the presence of a strong aqueous base, allyl bromide can undergo hydrolysis to form allyl alcohol. This consumes the electrophile and reduces the overall yield.

    • Mitigation Strategy: Avoid excessively high concentrations of the base. Using a moderate concentration (e.g., 20-30% NaOH) is often sufficient. Additionally, ensuring efficient stirring can help to quickly bring the reactants together in the organic phase, minimizing the time the allyl bromide spends in the aqueous phase.

Q3: The reaction seems to stall before completion. What could be the cause?

A stalled reaction, where starting materials are still present after an extended period, often points to catalyst deactivation or "poisoning."

  • Catalyst Poisoning: The leaving group of the allyl halide (e.g., bromide) can pair with the quaternary ammonium or phosphonium cation of the catalyst. If this new ion pair is highly lipophilic, it may remain in the organic phase and be slow to exchange for the pentanethiolate anion at the interface, effectively inhibiting the catalytic cycle. Iodide is particularly known for causing this issue.[7]

    • Corrective Action:

      • If using allyl iodide, consider switching to allyl bromide or allyl chloride, which have less "poisonous" leaving groups.

      • Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor poisoning effects.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phase transfer catalysis in the synthesis of allyl pentyl sulfide?

Phase transfer catalysis enables the reaction between two reactants that are in different, immiscible phases (in this case, an aqueous phase and an organic phase).[1][5] The process can be broken down into the following key steps:

  • Deprotonation: In the aqueous phase, a base (e.g., NaOH) deprotonates the pentanethiol (C₅H₁₁SH) to form the pentanethiolate anion (C₅H₁₁S⁻).

  • Anion Exchange: The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻, like TBAB), exchanges its counter-ion (X⁻) for the pentanethiolate anion at the aqueous-organic interface, forming a lipophilic ion pair (Q⁺S⁻C₅H₁₁).

  • Transfer to Organic Phase: This new ion pair is soluble in the organic phase and migrates into it.

  • S-Alkylation: In the organic phase, the "naked" and highly reactive pentanethiolate anion attacks the allyl bromide in a classic Sₙ2 reaction, forming allyl pentyl sulfide and releasing the catalyst's cation and the bromide anion (Q⁺Br⁻).

  • Catalyst Regeneration: The catalyst (Q⁺Br⁻) migrates back to the interface to pick up another pentanethiolate anion, thus continuing the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase C5H11SH C₅H₁₁SH C5H11S_Na C₅H₁₁S⁻Na⁺ C5H11SH->C5H11S_Na Deprotonation NaOH NaOH NaOH->C5H11S_Na QS_C5H11 Q⁺S⁻C₅H₁₁ C5H11S_Na->QS_C5H11 Anion Exchange (Interface) QBr_aq Q⁺Br⁻ QBr_aq->C5H11S_Na AllylBr Allyl-Br AllylPentylSulfide Allyl-S-C₅H₁₁ AllylBr->AllylPentylSulfide QBr_org Q⁺Br⁻ AllylPentylSulfide->QBr_org QS_C5H11->AllylPentylSulfide Sₙ2 Reaction QBr_org->QBr_aq Return to Interface

Caption: Mechanism of PTC for Allyl Pentyl Sulfide Synthesis.

Q2: How do I choose the right phase transfer catalyst? Quaternary ammonium vs. phosphonium salts?

Both quaternary ammonium and phosphonium salts are effective phase transfer catalysts for S-alkylation.[6][8] The choice often depends on the specific reaction conditions, particularly temperature.

  • Quaternary Ammonium Salts (e.g., TBAB, Aliquat 336): These are the most commonly used catalysts. They are relatively inexpensive and highly effective for a wide range of reactions. Their main limitation is lower thermal stability; they can start to decompose (via Hofmann elimination) at temperatures above 60-70°C, especially in the presence of a strong base.

  • Quaternary Phosphonium Salts (e.g., TBPB): These are generally more thermally stable than their ammonium counterparts and can be used at higher temperatures if needed. They can sometimes offer higher reactivity. However, they are typically more expensive.

For the synthesis of allyl pentyl sulfide, which can usually be conducted under mild conditions, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is an excellent and cost-effective first choice.

Q3: What is the ideal solvent system for this reaction?

A key advantage of PTC is the flexibility in solvent choice, allowing for the avoidance of undesirable polar aprotic solvents like DMF or DMSO.[7][9] For the synthesis of allyl pentyl sulfide, a non-polar organic solvent is ideal.

  • Toluene or Heptane: These are excellent choices as they are non-polar, have a low solubility in water, and are relatively inexpensive.

  • Dichloromethane (DCM): While effective, DCM is more volatile and has environmental and health concerns that may make it less suitable for larger-scale synthesis.

  • Solvent-Free Conditions: If both pentanethiol and allyl bromide are liquids, it is sometimes possible to run the reaction neat (without an organic solvent), which is a greener and more efficient approach.[9]

Q4: Can I use a weaker base like sodium carbonate?

While PTC allows for the use of simple inorganic bases, the choice of base strength is still important.[7] Thiols are generally more acidic than alcohols but less acidic than phenols.

  • Strong Bases (NaOH, KOH): These are generally preferred for thiol alkylation as they ensure complete and rapid deprotonation to the thiolate anion.

  • Weaker Bases (K₂CO₃, Na₂CO₃): These can be effective, particularly in a solid-liquid PTC system (where the solid carbonate is the base). However, in a liquid-liquid system, the reaction rate may be significantly slower compared to using a stronger base. For optimizing yield and reaction time, aqueous NaOH or KOH is recommended.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of various reaction parameters on the yield of allyl pentyl sulfide. This data is synthesized from general principles of PTC S-alkylation and serves as a guide for optimization.

ParameterCondition AYield (A)Condition BYield (B)Rationale
Catalyst 1 mol% TBAB85%1 mol% TBPB90%Phosphonium salts can sometimes offer slightly higher reactivity and stability.
Base 20% K₂CO₃ (aq)60%20% NaOH (aq)88%NaOH is a stronger base, leading to faster and more complete thiolate formation.
Solvent Dichloromethane82%Toluene85%Toluene is less polar, which can enhance the reactivity of the "naked" anion.
Temperature 25°C75% (after 8h)50°C92% (after 3h)Increased temperature accelerates the Sₙ2 reaction rate.
Stirring Speed 200 RPM55%800 RPM90%Vigorous stirring is crucial for maximizing the interfacial area for anion exchange.

Experimental Protocol: A Validated Approach

This protocol provides a reliable starting point for the synthesis of allyl pentyl sulfide with high yield and purity.

Materials:

  • Pentanethiol (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Sodium hydroxide (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.02 eq)

  • Toluene

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentanethiol (1.0 eq) and toluene (2-3 mL per mmol of pentanethiol).

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (1.2 eq) in deionized water to create a 20% (w/w) solution. Add the phase transfer catalyst, TBAB (0.02 eq), to this aqueous solution and stir until dissolved.

  • Reaction Initiation: Add the aqueous base/catalyst solution to the flask containing the pentanethiol in toluene. Begin vigorous stirring (at least 500 RPM).

  • Addition of Electrophile: Slowly add allyl bromide (1.1 eq) to the biphasic mixture dropwise over 20-30 minutes using an addition funnel. An exotherm may be observed.

  • Reaction Monitoring: Heat the reaction mixture to 50°C and allow it to stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent) or GC until the pentanethiol starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl pentyl sulfide.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the pure allyl pentyl sulfide.

Experimental_Workflow A 1. Combine Pentanethiol and Toluene C 3. Combine Organic and Aqueous Phases A->C B 2. Prepare Aqueous Phase: NaOH + H₂O + TBAB B->C D 4. Add Allyl Bromide Dropwise C->D E 5. Heat to 50°C and Stir Vigorously D->E F 6. Monitor Reaction (TLC/GC) E->F F->E Incomplete G 7. Workup: Phase Separation, Wash, Dry F->G Complete H 8. Purify: Vacuum Distillation G->H I Pure Allyl Pentyl Sulfide H->I

Caption: Experimental Workflow for Allyl Pentyl Sulfide Synthesis.

References

  • Ethesis. (n.d.). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide.
  • Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
  • Hong, S., et al. (2020). Enantioselective Synthesis of (+)-Coerulescine by a Phase-Transfer Catalytic Allylation of Diphenylmethyl tert-Butyl α-(2-Nitrophenyl)Malonate. Molecules, 25(22), 5345.
  • Gagnon, D., et al. (2021). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 86(17), 11675-11684.
  • Pajak, J., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 26(16), 4947.
  • Reichart, B., Kappe, C. O., & Glasnov, T. N. (2014). Phase-Transfer Catalysis: Mixing Effects in Continuous-Flow Liquid/Liquid O- and S-Alkylation Processes. Organic Process Research & Development, 18(11), 1405-1412. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Champlin, A. T., Kwon, N. Y., & Ellman, J. A. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, 63(42), e202408820.
  • OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • ResearchGate. (2025). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review.
  • Ye, S., et al. (2025). Thiol-Epoxy Click Chemistry: Neutral Quaternary Phosphonium-Promoted Weak Catalysis for Alkylation of Thiols. ResearchGate.
  • Champlin, A. T., Kwon, N. Y., & Ellman, J. A. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC.

Sources

Optimization

Removing unreacted pentanethiol from allyl pentyl sulfide mixtures

Ticket ID: #APS-PUR-001 Subject: Removal of Unreacted 1-Pentanethiol from Allyl Pentyl Sulfide Mixtures Assigned Specialist: Senior Application Scientist Status: Open for Resolution[1][2] Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #APS-PUR-001 Subject: Removal of Unreacted 1-Pentanethiol from Allyl Pentyl Sulfide Mixtures Assigned Specialist: Senior Application Scientist Status: Open for Resolution[1][2]

Executive Summary

You are likely experiencing difficulty removing 1-pentanethiol (amyl mercaptan) from your Allyl Pentyl Sulfide (APS) synthesis.[1] This is a common challenge due to the extremely low odor threshold of thiols (0.8 ppb) and their "greasy" lipophilic nature, which resists simple aqueous extraction.

This guide provides a chemically grounded protocol to sequester the thiol as a water-soluble salt (thiolate) or convert it into a non-volatile disulfide, ensuring your final APS product is analytically pure and odor-neutral.[1][2]

Module 1: The Chemical Logic

Before proceeding, understand the physical properties driving this separation. We rely on the acidity difference between the thiol (acidic) and the sulfide (neutral).

Comparative Data Table
Property1-Pentanethiol (Impurity)Allyl Pentyl Sulfide (Target)Implication
Boiling Point 126.6°C~185–190°C (Est.)[1][2]Distillation is possible but risky due to codistillation/azeotropes.
pKa (Acidity) ~10.5 (Weakly Acidic)N/A (Neutral)Key Separation Vector: Thiol can be deprotonated; Sulfide cannot.[2]
Odor Threshold ~0.8 ppb (Rotten Cabbage)Moderate (Garlic/Metallic)Even 99.9% purity may still smell "off" due to trace thiol.[2]
Water Solubility InsolubleInsolubleAqueous washes require organic co-solvents to be effective.[2]

Module 2: Primary Purification Protocol (The "Caustic Scrubber")

Objective: Convert lipophilic pentanethiol into hydrophilic sodium pentanethiolate.

Safety Warning: Perform all steps in a fume hood. Pentanethiol is toxic and offensive.[1][3]

Step-by-Step Methodology
  • Dilution (Critical for Phase Contact):

    • Dilute your crude reaction mixture with a non-polar solvent (e.g., Hexane or Diethyl Ether) in a 1:3 ratio.[2]

    • Why: This lowers the viscosity and prevents the formation of a stable emulsion during the vigorous washing steps.

  • The "Claisen Alkali" Wash:

    • Do not use simple aqueous NaOH.[1][2] The pentyl chain (C5) makes the thiol too greasy to enter the water phase efficiently.

    • Prepare: A solution of 20% KOH in 20% Methanol / 80% Water.

    • Action: Wash the organic layer 3 times with this solution.[1] Shake vigorously for at least 2 minutes per wash.[1]

    • Mechanism:[1][2][4] The methanol acts as a phase transfer bridge, allowing the base to access the lipophilic thiol.

    • 
      [2]
      
  • The Brine Break:

    • Wash the organic layer once with Saturated NaCl (Brine) to remove residual base and methanol.

  • Drying & Concentration:

    • Dry the organic layer over Anhydrous Magnesium Sulfate (

      
      ).
      
    • Filter and concentrate via rotary evaporation.[1]

  • Final Polish (Vacuum Distillation):

    • Distill the residue under reduced pressure.[1] The large boiling point gap (approx. 60°C) should now allow for a clean separation of any trace disulfide formed during the wash.

Module 3: Validation (Ellman’s Test)

Do not rely on your nose. Olfactory fatigue ("nose blindness") sets in quickly with thiols.[1][2] Use Ellman’s Reagent (DTNB) for colorimetric validation.[1]

Ellman's Protocol for Organic Solvents:
  • Reagent Prep: Dissolve 4 mg DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL of 0.1 M Phosphate Buffer (pH 8.0).

  • Sampling: Take a small aliquot (10 µL) of your purified APS.

  • Reaction: Mix the APS aliquot with 1 mL of the DTNB solution.

  • Observation:

    • Yellow Color: Free thiol is present (Reaction produces TNB anion,

      
      ).[2] Repeat the wash.[1]
      
    • Colorless: Free thiol is below detection limits.[1][2]

Module 4: Troubleshooting Workflow

PurificationWorkflow Start Crude Mixture (APS + Pentanethiol) Dilute Dilute with Hexane (1:3 Ratio) Start->Dilute Wash Claisen Alkali Wash (KOH/MeOH/H2O) Dilute->Wash Sep Phase Separation Wash->Sep AqLayer Aqueous Layer (Contains Thiolates) Sep->AqLayer Bottom Phase OrgLayer Organic Layer (Contains APS) Sep->OrgLayer Top Phase Bleach Quench with Bleach (Oxidize Waste) AqLayer->Bleach Waste Treatment Test Ellman's Test (DTNB) OrgLayer->Test FinalDist Vacuum Distillation Test->FinalDist Colorless (Pass) Fail Repeat Wash (Increase MeOH %) Test->Fail Yellow (Fail) Success Pure Allyl Pentyl Sulfide FinalDist->Success Fail->Wash

Figure 1: Decision logic for the purification of Allyl Pentyl Sulfide, emphasizing the critical validation step.

Frequently Asked Questions (FAQ)

Q: I washed it three times, but it still smells like skunk. Why? A: You are likely detecting parts-per-billion (ppb) levels.[1][2] The human nose is more sensitive to thiols than most instruments.[1]

  • Solution: Do not trust your nose.[1][2] Perform the Ellman’s Test described in Module 3. If the test is negative but the smell persists, it may be trace Dipentyl Disulfide (formed by oxidation of the thiol). Disulfides have a similar, though heavier, odor and are not removed by base washing. They must be removed via fractional distillation.

Q: Can I use Bleach (Sodium Hypochlorite) to oxidize the thiol? A: Proceed with extreme caution. While bleach converts thiols to disulfides (removing the -SH group), it is a strong oxidant that can attack your sulfide product (APS), converting it to Allyl Pentyl Sulfoxide or Sulfone .

  • Recommendation: Only use oxidants (like weak peroxide or air bubbling) if you have confirmed your sulfide is stable, or stick to the Claisen Alkali wash which is chemically selective for the thiol proton.

Q: The layers aren't separating (Emulsion). What do I do? A: This is common when using methanol/water mixtures with fatty thiols.[1][2]

  • Fix: Add solid NaCl (salt) to the separatory funnel.[1] This increases the density of the aqueous phase and "salts out" the organics, forcing a clean break between layers.

Q: How do I dispose of the waste base solution? A: DANGER: Do not acidify the waste stream immediately. Acidifying the waste will protonate the thiolate (


) back into the thiol (

), releasing a massive cloud of toxic gas.
  • Protocol: Treat the basic waste solution with household bleach (hypochlorite) while it is still basic. This oxidizes the thiolate to a sulfonate or disulfide, which is less volatile. Allow it to sit overnight before neutralizing and disposal.

References

  • National Institute of Standards and Technology (NIST). 1-Pentanethiol Thermochemical Data.[1][2] NIST Chemistry WebBook.[1][2] [Link][2]

  • Merichem Technologies. Mercaptan Extraction and Caustic Regeneration (Merox Process Overview).[Link][2]

  • PubChem. Allyl Sulfide Compound Summary (Homolog Data). National Library of Medicine.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Sulfur Odor in Allyl Sulfide Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allyl sulfide and related organosulfur compounds. This guide provides in-depth, field-proven insights a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with allyl sulfide and related organosulfur compounds. This guide provides in-depth, field-proven insights and troubleshooting protocols to effectively manage and mitigate the potent sulfur odors associated with these experiments. Our focus is on ensuring a safe, compliant, and pleasant laboratory environment without compromising the integrity of your research.

Understanding the Challenge: The Pervasive Nature of Allyl Sulfide Odor

Allyl sulfide, a key organosulfur compound found in garlic and other alliums, is known for its potent, garlic-like aroma.[1][2] While valuable in various research applications, its high volatility and low odor threshold present significant challenges in a laboratory setting.[3] The pervasive nature of this odor can lead to discomfort, potential health effects from prolonged inhalation, and cross-contamination of other experiments.[4] This guide is structured to address these challenges proactively and reactively.

Troubleshooting Guide: A Step-by-Step Approach to Odor Contamination

This section provides a systematic approach to identifying, containing, and neutralizing sulfur odor contamination during and after your experiments.

Diagram: Troubleshooting Workflow for Allyl Sulfide Odor Control

Allyl_Sulfide_Odor_Control_Workflow Workflow for Allyl Sulfide Odor Contamination A Odor Detected (During or After Experiment) B Immediate Action: Isolate the Source A->B Immediately C Assess Contamination Level: Minor vs. Major Spill/Release B->C D Minor Contamination: Localized Spill or Vapor Release C->D Minor E Major Contamination: Significant Spill or System Failure C->E Major F Neutralization & Decontamination (See Protocol 2) D->F E->F G Waste Disposal (See Protocol 3) F->G Post-Decontamination H Review & Revise Procedures: Prevent Future Incidents G->H I Implement Enhanced Preventative Measures (See FAQs) H->I

Caption: A logical workflow for addressing allyl sulfide odor contamination events.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns related to working with allyl sulfide.

Q1: What are the primary causes of sulfur odor contamination in the lab?

A1: The primary causes stem from the high volatility of allyl sulfide and related compounds. Key contributing factors include:

  • Improper Handling: Open-container transfers, spills, and inadequate personal protective equipment (PPE).

  • Leaky Apparatus: Poorly sealed reaction vessels, condensers, or tubing connections.

  • Inefficient Ventilation: Working outside of a properly functioning chemical fume hood.[4]

  • Contaminated Equipment: Residual allyl sulfide on glassware, stir bars, or other lab equipment.

  • Improper Waste Disposal: Disposing of allyl sulfide-containing waste in open containers or general lab trash.[5][6]

Q2: What is the most effective and immediate way to neutralize a small allyl sulfide spill?

A2: For a small, contained spill within a fume hood, immediate treatment with an oxidizing agent is crucial. A fresh 10-15% solution of sodium hypochlorite (bleach) is highly effective.[7] Liberally apply the bleach solution to the spill area and allow it to react for at least 30 minutes before cleaning. For surfaces incompatible with bleach, a slurry of activated carbon can be used to adsorb the volatile compounds.[8]

Q3: Can I use other oxidizing agents besides bleach?

A3: Yes, other oxidizing agents can be effective. Hydrogen peroxide is a viable alternative, though it may be less rapid in its action compared to bleach.[9] Potassium permanganate solutions are also very effective for decontaminating glassware but can leave behind manganese dioxide stains.

Q4: How can I prevent my entire lab from smelling like garlic during my experiments?

A4: Proactive prevention is key.

  • Engineering Controls: Always handle allyl sulfide in a certified chemical fume hood.[4] For highly sensitive work, consider using a glove box.

  • Closed Systems: Whenever possible, design your experiment as a closed system. Use septa, sealed reaction flasks, and condenser setups that vent through a scrubbing system.

  • Scrubbing Exhaust: Vent the exhaust from your reaction apparatus and any vacuum pumps through a series of gas washing bottles (scrubbers) containing an oxidizing solution like bleach or a basic solution like sodium hydroxide.[10]

  • Dedicated Glassware: If you frequently work with allyl sulfide, consider having a dedicated set of glassware to prevent cross-contamination.

Q5: What are the best practices for storing allyl sulfide?

A5: Allyl sulfide should be stored in a tightly sealed container in a cool, well-ventilated, and designated area for flammable liquids, away from heat, sparks, and open flames.[4][11] To further minimize vapor leakage, consider using parafilm to seal the container lid and storing it within a secondary container.

Q6: What personal protective equipment (PPE) is essential when working with allyl sulfide?

A6: Appropriate PPE is non-negotiable.[12]

  • Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty chemical-resistant gloves are recommended. Always double-glove.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant splash risk.[13]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For situations with a high risk of vapor exposure or in the event of a large spill, a respirator with an organic vapor cartridge is necessary.[14][15] All respirator use must comply with your institution's respiratory protection program and OSHA standards.[16]

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key odor mitigation procedures.

Protocol 1: Setting Up an Odor-Contained Reaction Apparatus

This protocol describes the assembly of a reaction setup designed to minimize the escape of volatile sulfur compounds.

Diagram: Odor-Contained Experimental Workflow

Odor_Contained_Workflow Workflow for an Odor-Contained Allyl Sulfide Reaction Start Start: Assemble Reaction in Fume Hood Setup 1. Assemble Glassware: Reaction Flask, Condenser, Addition Funnel Start->Setup Seal 2. Seal All Joints: Use appropriate grease and clips Setup->Seal Reagents 3. Add Non-Volatile Reagents Seal->Reagents AllylSulfide 4. Add Allyl Sulfide via Syringe/Cannula through a septum Reagents->AllylSulfide Reaction 5. Run Reaction Under Inert Atmosphere (e.g., N2 or Ar) AllylSulfide->Reaction Vent 6. Vent Inert Gas Outlet to Scrubber System (See Protocol 2) Reaction->Vent Quench 7. Quench Reaction in Situ (if applicable) Vent->Quench Workup 8. Perform Workup in Fume Hood Quench->Workup Decontaminate 9. Decontaminate Glassware Immediately (See Protocol 3) Workup->Decontaminate End End: Experiment Complete Decontaminate->End

Caption: A step-by-step workflow for conducting an allyl sulfide reaction with minimal odor release.

Methodology:

  • Assemble in Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Glassware Assembly: Assemble your reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) ensuring all ground glass joints are properly greased and secured with clips.

  • Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon.

  • Reagent Addition: Add non-volatile reagents first. Introduce allyl sulfide to the reaction vessel using a syringe or cannula through a rubber septum to minimize exposure to the atmosphere.

  • Venting to Scrubber: Connect the outlet of the condenser or gas bubbler to a chemical scrubber system. A simple scrubber can be constructed using two consecutive gas washing bottles, the first containing a 10-15% sodium hypochlorite solution and the second containing a 1M sodium hydroxide solution.[10]

  • Reaction Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, GC-MS) with minimal disturbance to the closed system.

  • Quenching: If the reaction requires quenching, perform this step within the closed apparatus by slowly adding the quenching agent through the addition funnel.

  • Workup: Conduct all workup procedures within the fume hood.

  • Immediate Decontamination: Decontaminate all glassware and equipment immediately after use as described in Protocol 3.

Protocol 2: Decontamination of Surfaces and Equipment

This protocol details the steps for neutralizing residual allyl sulfide on laboratory surfaces and equipment.

Methodology:

  • Prepare Decontamination Solution: In a designated container within the fume hood, prepare a fresh 10-15% aqueous solution of sodium hypochlorite (household bleach). For surfaces sensitive to bleach, prepare a slurry of activated carbon in an appropriate solvent (e.g., isopropanol).

  • Surface Decontamination:

    • Generously apply the bleach solution to the contaminated surface.

    • Allow a contact time of at least 30 minutes.

    • Wipe the surface with a compatible solvent (e.g., water, ethanol) to remove bleach residue.

    • For the activated carbon slurry, apply to the surface, allow the solvent to evaporate, and then wipe away the carbon powder.

  • Equipment Decontamination:

    • Small equipment (stir bars, spatulas) can be submerged in the bleach solution for at least one hour.

    • Rinse thoroughly with deionized water and then a suitable solvent before drying.

Protocol 3: Glassware Decontamination and Waste Disposal

This protocol outlines the procedures for cleaning contaminated glassware and disposing of allyl sulfide waste.

Methodology:

Glassware Decontamination:

  • Initial Rinse: Immediately after use, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the reaction mixture. This rinse solvent must be collected as hazardous waste.

  • Oxidative Soak: Submerge the rinsed glassware in a base bath or a dedicated container filled with a 10-15% sodium hypochlorite solution for at least 12 hours.[7]

  • Thorough Cleaning: After the oxidative soak, wash the glassware with laboratory detergent and hot water, followed by thorough rinsing with deionized water.

  • Drying: Dry the glassware in an oven.

Waste Disposal:

  • Liquid Waste:

    • Collect all allyl sulfide-containing liquid waste in a designated, labeled, and sealed hazardous waste container.[6]

    • Do not mix with other waste streams unless compatibility has been verified.

    • Consider quenching reactive waste with a small amount of bleach solution in the waste container, ensuring the container is vented to a scrubber during this process.

  • Solid Waste:

    • Contaminated solid waste (e.g., silica gel, filter paper, gloves) should be placed in a sealed, labeled hazardous waste bag or container.[17]

    • To minimize odor, consider placing an open container of activated carbon inside the solid waste container.

  • Empty Containers: Empty allyl sulfide containers are considered hazardous waste and must be disposed of according to your institution's hazardous waste management guidelines.[17]

Data Summary: Effectiveness of Decontamination Agents

The following table summarizes the effectiveness and compatibility of common decontamination agents for allyl sulfide.

Decontamination AgentTarget ContaminantsEffectivenessAdvantagesDisadvantages
Sodium Hypochlorite (10-15%) Allyl Sulfide, Thiols, MercaptansHighRapidly oxidizes sulfur compounds, readily available.Corrosive to some metals, can react with certain organic compounds.
Hydrogen Peroxide (3-10%) SulfidesModerate to HighLess corrosive than bleach, decomposes to water and oxygen.[9]Slower acting than bleach.
Potassium Permanganate Broad range of organic sulfidesHighVery effective oxidizer.Can leave difficult-to-remove manganese dioxide stains.
Activated Carbon Volatile Organic Compounds (VOCs), SulfidesHigh (Adsorption)Non-reactive, effective for vapor control.[8]Does not destroy the contaminant, requires disposal as solid waste.
Sodium Hydroxide (1M) Acidic sulfur gases (e.g., H₂S)Moderate (for scrubbing)Effective for neutralizing acidic byproducts.Not effective for oxidizing allyl sulfide itself.

Conclusion

Working with allyl sulfide requires a diligent and proactive approach to odor control. By implementing the engineering controls, work practices, and decontamination procedures outlined in this guide, researchers can significantly reduce the risk of sulfur odor contamination, ensuring a safer and more productive laboratory environment. The key to success lies in a combination of careful planning, meticulous execution, and a thorough understanding of the chemical properties of these potent compounds.

References

  • Redox chemistry of allyl sulfides. Allyl sulfides can contribute to the... - ResearchGate. Available at: [Link]

  • Collection Systems Sulfide Odor and Corrosion Control using Hydrogen Peroxide. Available at: [Link]

  • Allyl Sulfides in Garlic Oil Initiate the Formation of Renewable Adhesives - RSC Publishing. Available at: [Link]

  • A Report on Reagents and its Quenching Methods - Research and Reviews. Available at: [Link]

  • Removing Sulfur Compounds from Dehydrogenation Reaction Mixture - Sciencemadness Discussion Board. Available at: [Link]

  • H2S Odor Control Systems - MV Tech. Available at: [Link]

  • Odor Control Webinar Series 1: Introduction to Odor Control - YouTube. Available at: [Link]

  • How can I clean solid sulfur and its oxides from test tube? - Chemistry Stack Exchange. Available at: [Link]

  • Bioscience Technical Services Odor Control With Microcat® ANL Odor Control Formula. Available at: [Link]

  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Available at: [Link]

  • VOC Wet Scrubber: Effective Purification Methods and Design Options - Torch-Air. Available at: [Link]

  • Allylic sulfide synthesis by C-S coupling - Organic Chemistry Portal. Available at: [Link]

  • Material Safety Data Sheet - Allyl sulfide, 97% - Cole-Parmer. Available at: [Link]

  • Comprehensive Guide to Sulfur Adsorbents - MERYT Chemicals. Available at: [Link]

  • Diallyl Sulfide | C6H10S | CID 11617 - PubChem - NIH. Available at: [Link]

  • Hydrogen Sulfide - Standards | Occupational Safety and Health Administration. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Available at: [Link]

  • Glove Selector - Protective Industrial Products. Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. Available at: [Link]

  • Chemical Scrubbers - Odor Control Engineering. Available at: [Link]

  • Process for the removal of sulphur compounds from gases - Google Patents.
  • Adsorbent for removing sulfur compounds from fuel gases and removal method - Google Patents.
  • Sulfur - Hazardous Substance Fact Sheet. Available at: [Link]

  • Sulfur Dioxide Scrubbing Using Caustic - Monroe Environmental. Available at: [Link]

  • SULFURTRAP® EX H2S Removal Adsorbent - Chemical Products Industries. Available at: [Link]

  • Anyone here experienced with sulfur compounds? : r/chemistry - Reddit. Available at: [Link]

    • Nucleophilicity of Sulfur Compounds - MSU chemistry. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. Available at: [Link]

  • Corrosion and Odor Control 101. Available at: [Link]

  • Scrubbing Intensification for Sulphur and Ammonia Compounds Removal | Request PDF. Available at: [Link]

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B - American Chemical Society. Available at: [Link]

  • Sulfur Removal Adsorbent - Medaad Adsorption Chemicals. Available at: [Link]

  • Hydrogen Sulfide - Overview | Occupational Safety and Health Administration. Available at: [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. Available at: [Link]

  • Sulfur Removal Adsorbents for Oil, Gas & Petrochemicals - Axens. Available at: [Link]

  • Sulfur Dioxide (SO2) Scrubber Systems - Mach Engineering. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Available at: [Link]

  • Personal Protective Equipment for Chemical Handling | Safelyio. Available at: [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. | Occupational Safety and Health Administration. Available at: [Link]

  • Sulfur contamination help - Chromatography Forum. Available at: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Chemical Shifts of Allyl Pentyl Sulfide

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis and comparison of the 1H NMR chemical shifts for allyl pentyl sulfide, a compound of interest in various chemical research domains. Due to the limited availability of direct experimental data for allyl pentyl sulfide, this guide will leverage predictive models and comparative analysis with structurally analogous compounds to provide a robust assignment of its proton chemical shifts.

Understanding the Structural Environment of Allyl Pentyl Sulfide

To accurately assign the 1H NMR spectrum of allyl pentyl sulfide, it is essential to first dissect its molecular structure and identify the distinct proton environments. The molecule consists of two key fragments bonded to a central sulfur atom: an allyl group and a pentyl group.

Figure 1: Structure of Allyl Pentyl Sulfide with Proton Numbering.

The protons in allyl pentyl sulfide can be categorized into the following groups based on their chemical environment:

  • Allyl Group:

    • H¹: Methylene protons adjacent to the sulfur atom.

    • H²: Vinylic proton.

    • H³: Terminal vinylic protons.

  • Pentyl Group:

    • H⁴: Methylene protons adjacent to the sulfur atom.

    • H⁵, H⁶, H⁷: Methylene protons within the alkyl chain.

    • H⁸: Terminal methyl protons.

Predicted 1H NMR Chemical Shift Assignments for Allyl Pentyl Sulfide

In the absence of direct experimental data, 1H NMR prediction tools, which utilize extensive databases and algorithms, provide a reliable estimation of chemical shifts. The predicted chemical shifts for allyl pentyl sulfide are presented in Table 1.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
(S-CH₂ -CH=CH₂)3.10Doublet (d)
(S-CH₂-CH =CH₂)5.75Multiplet (m)
(S-CH₂-CH=CH₂ )5.10Multiplet (m)
H⁴ (S-CH₂ -(CH₂)₃-CH₃)2.50Triplet (t)
H⁵ (S-CH₂-CH₂ -(CH₂)₂-CH₃)1.55Multiplet (m)
H⁶, H⁷ (S-(CH₂)₂-CH₂ -CH₂ -CH₃)1.30Multiplet (m)
H⁸ (S-(CH₂)₄-CH₃ )0.90Triplet (t)

Table 1: Predicted 1H NMR Chemical Shifts for Allyl Pentyl Sulfide.

Comparative Analysis with Structurally Related Sulfides

To validate and understand the predicted chemical shifts, a comparative analysis with experimentally determined data for diallyl sulfide and diethyl sulfide is instrumental. This comparison highlights the electronic influence of the sulfur atom and the adjacent alkyl/alkenyl groups on the proton chemical environments.

Diallyl Sulfide: A Reference for the Allyl Moiety

The experimental 1H NMR data for diallyl sulfide provides a benchmark for the chemical shifts of the allyl protons in allyl pentyl sulfide.

Figure 2: Structure of Diallyl Sulfide.

The reported chemical shifts for diallyl sulfide are approximately δ 3.09 ppm for the methylene protons (H¹), δ 5.75 ppm for the vinylic methine proton (H²), and δ 5.11 ppm for the terminal vinylic protons (H³)[1][2]. These values are in excellent agreement with the predicted shifts for the corresponding protons in allyl pentyl sulfide, suggesting that substituting one allyl group with a pentyl group has a minimal effect on the chemical shifts of the remaining allyl protons.

Diethyl Sulfide: A Model for the Alkyl Moiety

Experimental data for diethyl sulfide offers insight into the chemical shifts of protons on an alkyl chain attached to a sulfur atom.

Figure 3: Structure of Diethyl Sulfide.

The 1H NMR spectrum of diethyl sulfide shows a quartet at approximately δ 2.54 ppm for the methylene protons and a triplet at δ 1.26 ppm for the methyl protons[3]. The methylene chemical shift in diethyl sulfide is very close to the predicted value of δ 2.50 ppm for the H⁴ protons in allyl pentyl sulfide. This indicates that the sulfur atom's deshielding effect on the adjacent methylene protons is similar in both alkyl and mixed alkyl-alkenyl sulfides.

Detailed Rationale for Chemical Shift Assignments in Allyl Pentyl Sulfide

The assignment of each signal in the predicted 1H NMR spectrum of allyl pentyl sulfide is based on established principles of NMR spectroscopy and comparison with related structures.

  • Protons Alpha to Sulfur (H¹ and H⁴): The protons on the carbons directly attached to the sulfur atom (H¹ and H⁴) are deshielded due to the electronegativity of sulfur. The allylic protons (H¹) are slightly more deshielded (δ 3.10 ppm) than the alkyl protons (H⁴, δ 2.50 ppm) due to the combined inductive effect of the sulfur and the proximity to the C=C double bond.

  • Vinylic Protons (H² and H³): The vinylic protons (H² and H³) resonate at significantly downfield shifts (δ 5.75 and 5.10 ppm, respectively) as is characteristic for protons on sp² hybridized carbons[4]. The complex multiplet pattern arises from geminal, cis, and trans couplings.

  • Pentyl Chain Protons (H⁵, H⁶, H⁷, and H⁸): The protons along the pentyl chain exhibit typical aliphatic chemical shifts. The H⁵ protons are slightly deshielded (δ 1.55 ppm) compared to the more distant H⁶ and H⁷ protons (δ 1.30 ppm) due to their closer proximity to the electron-withdrawing sulfide group. The terminal methyl protons (H⁸) are the most shielded, appearing at the highest field (δ 0.90 ppm), which is consistent with a terminal methyl group in an alkyl chain[3].

Experimental Protocol: A Note on Acquiring 1H NMR Spectra

For researchers seeking to acquire experimental data for allyl pentyl sulfide, the following general protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified allyl pentyl sulfide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Figure 4: General Workflow for 1H NMR Spectroscopy.

Conclusion

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • Gupta, P. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • The influence of sulphur configuration in 1 H NMR Chemical Shifts of diasteromeric five membered cyclic sulphites. (2025).
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl sulfide. PubChem. Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR. Retrieved from [Link]

  • Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Diallyl Sulfide. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(10), 3539-3543.
  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Diallyl disulfide ( 1a ; upper layer) and liquid S 8 (lower layer)... (n.d.).

Sources

Comparative

Deconstructing the Signature Fragmentation of 1-(allylthio)pentane in Mass Spectrometry: A Comparative Guide

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed, particularly under...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed, particularly under Electron Ionization (EI), provide a molecular fingerprint that, when expertly interpreted, reveals the intricate architecture of a compound. This guide offers an in-depth analysis of the expected mass spectrum fragmentation pattern of 1-(allylthio)pentane, providing a comparative framework with related aliphatic and unsaturated hydrocarbons.

The Foundational Principles of Fragmentation in 1-(allylthio)pentane

When a 1-(allylthio)pentane molecule is introduced into an EI mass spectrometer, it is bombarded by a high-energy electron beam. This interaction dislodges an electron from the molecule, typically from a non-bonding lone pair on the sulfur atom, which has the lowest ionization energy, to form an energetically unstable molecular ion (M•+).[1] This molecular ion, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (144 g/mol ), subsequently undergoes a series of predictable bond cleavages and rearrangements to yield smaller, more stable fragment ions. The pattern of these fragments is dictated by the inherent structural features of 1-(allylthio)pentane: the allyl group, the pentyl chain, and the central thioether linkage.

The principal fragmentation mechanisms anticipated for 1-(allylthio)pentane are:

  • Alpha (α)-Cleavage: The scission of a carbon-carbon bond adjacent to the sulfur atom. This is a dominant pathway for many sulfur-containing compounds.[2]

  • Allylic Cleavage: The cleavage of a bond beta to the carbon-carbon double bond in the allyl group, leading to the formation of a highly stable, resonance-stabilized allyl cation.

  • Carbon-Sulfur (C-S) Bond Cleavage: The direct rupture of the bonds connecting the allyl and pentyl groups to the sulfur atom.

  • Alkyl Chain Fragmentation: The characteristic sequential loss of alkyl radicals from the pentyl group.[2]

  • Rearrangement Reactions: Intramolecular atomic shifts that can lead to the formation of unique fragment ions, such as those resulting from a McLafferty-type rearrangement.

The following diagram illustrates the primary ionization and subsequent major fragmentation pathways predicted for 1-(allylthio)pentane.

G M [CH2=CHCH2-S-C5H11]•+ Molecular Ion (M•+) m/z = 144 F1 [CH2=CHCH2]+ Allyl Cation m/z = 41 M->F1 β-cleavage (C-S bond) - •C5H11S F2 [C5H11]+ Pentyl Cation m/z = 71 M->F2 C-S bond cleavage - •SCH2CH=CH2 F3 [CH2=CHCH2-S=CH2]+ α-Cleavage Product m/z = 87 M->F3 α-cleavage - •C4H9 F6 [CH2=CHCH2-S]+ Allylthio Cation m/z = 73 M->F6 C-S bond cleavage - •C5H11 F4 [C4H9]+ Butyl Cation m/z = 57 F2->F4 - CH2 F5 [C3H7]+ Propyl Cation m/z = 43 F4->F5 - CH2 G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Analysis A Dissolve 1-(allylthio)pentane in a volatile solvent (e.g., dichloromethane) B Inject sample into GC A->B C Separation on capillary column B->C D Elution into MS ion source C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H Generate Mass Spectrum G->H I Identify Molecular Ion and Fragment Peaks H->I

Sources

Validation

Spectroscopic Discrimination of Thioethers: A Comparative FTIR Guide for Allyl Pentyl Sulfide

Executive Summary & Structural Context[1][2][3][4][5] Allyl Pentyl Sulfide (APS) represents a specific class of unsymmetrical thioethers often encountered in the analysis of Allium genus volatiles (garlic/onion) and as i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

Allyl Pentyl Sulfide (APS) represents a specific class of unsymmetrical thioethers often encountered in the analysis of Allium genus volatiles (garlic/onion) and as intermediates in the synthesis of sulfur-containing pharmaceuticals.

Distinguishing APS from its symmetric analogs (e.g., Diallyl Sulfide) or oxidized derivatives (e.g., Sulfoxides) requires a precise understanding of vibrational coupling. This guide moves beyond generic peak listing to explain the causality of the spectrum—how the specific electronic environment of the allyl-sulfide-pentyl linkage manifests in infrared absorption.

Structural Vibrational Logic

The APS molecule (


) is a hybrid system. Its FTIR spectrum is a superposition of three distinct vibrational domains:
  • The Allylic System: Electron-rich

    
    -system creating stiff 
    
    
    
    and
    
    
    bonds.
  • The Thioether Linkage: A heavy-atom interrupter (

    
    ) that isolates the two carbon chains, preventing vibrational coupling between them but adding weak low-frequency C-S stretches.
    
  • The Pentyl Chain: A flexible lipophilic tail dominated by saturated

    
     and skeletal modes.
    

APS_Structure cluster_outputs Diagnostic Signals Allyl Allyl Group (Unsaturation) Sulfide Sulfide Linkage (Heavy Atom) Allyl->Sulfide C-S Bond (Allylic) V_Allyl ν(=C-H): >3000 cm⁻¹ ν(C=C): ~1635 cm⁻¹ Allyl->V_Allyl Pentyl Pentyl Chain (Saturation) Sulfide->Pentyl C-S Bond (Alkyl) V_Sulfide ν(C-S): 600-700 cm⁻¹ (Weak/Obscured) Sulfide->V_Sulfide V_Pentyl ν(C-H): 2850-2960 cm⁻¹ δ(CH₂): ~1460 cm⁻¹ Pentyl->V_Pentyl

Figure 1: Structural decomposition of Allyl Pentyl Sulfide showing the isolation of vibrational modes.

Characteristic Absorption Bands

The identification of APS relies on detecting the "Allyl Signature" and confirming the "Alkyl Asymmetry" while ruling out Disulfides.

Primary Diagnostic Regions
RegionWavenumber (cm⁻¹)AssignmentMechanistic Insight
High Frequency 3080 - 3010 ν(=C-H) Stretch Diagnostic: Indicates the presence of the vinyl group.[1] Only alkenes/aromatics absorb >3000 cm⁻¹.[2]
2960 - 2850ν(C-H) AlkylDominant bands from the pentyl chain (

). The intensity ratio here is high due to the C5 chain length.
Double Bond 1640 - 1630 ν(C=C) Stretch Diagnostic: The allyl C=C stretch. It is sharper and distinct from carbonyls (which are >1700 cm⁻¹).
Fingerprint 1465 & 1375δ(C-H) BendingScissoring (

) and Rocking (

) of the pentyl chain.
990 & 915 δ(=C-H) OOP Critical: Out-of-plane bending for terminal vinyl groups (

). These are often the strongest bands in the fingerprint region for allyl compounds.
Heteroatom 680 - 600ν(C-S) StretchWeak and often obscured. Used for secondary confirmation only.

Comparative Analysis: APS vs. Alternatives

To validate the identity of APS, one must distinguish it from its metabolic precursors (Disulfides) and its saturated analogs.

The Competitors
  • Diallyl Disulfide (DADS): The major organosulfur compound in garlic oil.

  • Dipropyl Sulfide (DPS): A saturated analog lacking the double bond.

Differential Spectral Table
FeatureAllyl Pentyl Sulfide (APS) Diallyl Disulfide (DADS) Dipropyl Sulfide (DPS)
ν(=C-H) >3000 Present (Medium)Present (Strong)Absent (Diagnostic)
ν(C=C) ~1635 Present Present Absent
ν(S-S) ~500-540 AbsentPresent (Weak in IR*)Absent
Alkyl Chain Strong

envelope (Pentyl)
Weak (Allyl

only)
Strong

envelope (Propyl)
Symmetry AsymmetricSymmetricSymmetric

*Note on S-S Linkage: The S-S stretch in DADS is often very weak in FTIR due to low dipole moment change. It is intensely active in Raman spectroscopy . If distinguishing Sulfide vs. Disulfide is the primary goal, Raman is the superior technique.

Validated Experimental Protocol

To ensure reproducibility, the following ATR-FTIR (Attenuated Total Reflectance) protocol is recommended. This method minimizes sample preparation errors common with liquid cells.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Accessory: Single-bounce Diamond ATR (chemical resistance to sulfides is required).

  • Detector: DTGS (standard) or MCT (if high sensitivity is needed for trace analysis).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (routine) or 64 (high signal-to-noise).

Step-by-Step Workflow

FTIR_Protocol cluster_QC Quality Control Start Start Analysis Clean 1. Clean Crystal (Isopropanol -> Air Dry) Start->Clean Background 2. Collect Background (Air spectrum) Clean->Background Load 3. Load Sample (10 µL Neat Liquid) Background->Load Acquire 4. Acquire Spectrum (4000-600 cm⁻¹) Load->Acquire Process 5. Post-Processing (ATR Correction + Baseline) Acquire->Process Validate 6. Validation Check (Look for 3080 & 1635 cm⁻¹) Process->Validate Validate->Clean If peaks < 5% T (Over-saturation)

Figure 2: Standardized ATR-FTIR workflow for volatile thioethers.

Critical "Self-Validating" Checks
  • The Polystyrene Test: Before running the sulfide, run a standard polystyrene film. The peak at 1601 cm⁻¹ confirms the frequency calibration of the bench.

  • The Volatility Check: APS is volatile. If the peaks diminish significantly during a 64-scan run, the sample is evaporating. Correction: Use a capped ATR press or reduce scan count to 16.

  • The Water Exclusion: A broad hump at 3400 cm⁻¹ indicates moisture. Sulfides are hydrophobic; any -OH signal suggests contamination or wet equipment.

References & Authority

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The definitive text for functional group assignment).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for specific C-S and S-S frequency ranges).

  • NIST Chemistry WebBook. Infrared Spectra of Thioethers. National Institute of Standards and Technology.[3][4][5][6] [Link] (Verified source for comparative spectra of Allyl Phenyl Sulfide and Diallyl Disulfide).

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Authoritative source on the chemistry and spectroscopy of allyl sulfides).

Sources

Comparative

Technical Validation Guide: Allyl Pentyl Sulfide (APS) Purity Assessment

Series: Advanced Organosulfur Characterization | CAS: 5296-64-0 Executive Summary: The "Sulfide Trap" In medicinal chemistry and flavor synthesis, Allyl Pentyl Sulfide (APS) presents a unique validation challenge. While...

Author: BenchChem Technical Support Team. Date: February 2026

Series: Advanced Organosulfur Characterization | CAS: 5296-64-0

Executive Summary: The "Sulfide Trap"

In medicinal chemistry and flavor synthesis, Allyl Pentyl Sulfide (APS) presents a unique validation challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for identification, it is frequently insufficient for establishing absolute purity of volatile sulfides due to thermal artifacts (disulfide exchange in hot injectors) and response factor variability .

This guide argues for the integration of Elemental Analysis (EA) as a critical orthogonal validation step. Unlike chromatographic methods, EA provides a mass-balance "truth" that is immune to thermal degradation or ionization efficiency, ensuring that the bulk material matches the theoretical stoichiometry of C₈H₁₆S .

The Molecule: Theoretical Baseline

Before validation, the theoretical mass fractions must be established. APS is an asymmetric sulfide often synthesized via nucleophilic substitution (e.g., reaction of allyl bromide with pentanethiol).

  • Formula: C₈H₁₆S

  • Molecular Weight: 144.28 g/mol

  • Boiling Point: ~180–185°C (Predicted) / 223°C (Lit. for isomers)

  • Density: ~0.89 g/mL

Table 1: Theoretical Elemental Composition (Target Values)

ElementCalculationTarget Mass %Tolerance (±0.4%)
Carbon (C) (8 × 12.011) / 144.2866.61% 66.21 – 67.01%
Hydrogen (H) (16 × 1.008) / 144.2811.18% 10.78 – 11.58%
Sulfur (S) (1 × 32.06) / 144.2822.22% 21.82 – 22.62%

Comparative Methodology: EA vs. GC-MS vs. NMR

This section objectively compares why EA is necessary alongside modern spectroscopy.

A. Elemental Analysis (CHNS Combustion)
  • Mechanism: Flash combustion at >1000°C converts the sample into CO₂, H₂O, and SO₂.

  • The Advantage: It is a bulk property measurement . If your sample contains 5% non-volatile inorganic salts or retained solvent (e.g., Dichloromethane), EA will detect the deviation in Carbon/Sulfur percentages immediately.

  • The Limitation: It is "structure blind." It cannot distinguish between APS and its isomer Propyl Pentyl Sulfide (if stoichiometry matches).

B. GC-MS (Gas Chromatography - Mass Spec)
  • Mechanism: Separation by boiling point/polarity followed by ionization.

  • The Risk: Organosulfur compounds are notorious for thermal rearrangement . Injecting pure APS at 250°C can artificially generate diallyl disulfide or dipentyl sulfide peaks, leading to a "False Fail" on purity.

  • The Blind Spot: GC-MS is blind to non-volatile impurities (polymers, salts) that do not elute.

C. 1H-NMR (Nuclear Magnetic Resonance)
  • The Arbiter: Quantitative NMR (qNMR) is the ultimate purity check but requires expensive internal standards and instrument time. EA serves as the rapid, cost-effective gatekeeper before escalating to qNMR.

Experimental Protocol: Validating Volatile Sulfides

Objective: Accurate CHNS determination of a volatile liquid without mass loss prior to combustion.

Materials
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Capsules: Soft Tin Capsules (for liquids).

  • Additive: Vanadium Pentoxide (V₂O₅) – Critical for Sulfur.

  • Standard: Sulfanilamide (Reference) or BBOT.

Step-by-Step Workflow
  • System Conditioning:

    • Purge the combustion tube with Oxygen.

    • Run 3 "Bypass" blanks to remove atmospheric Nitrogen.

    • Run Sulfanilamide standards until K-factors stabilize (RSD < 0.1%).

  • Sample Preparation (The "Cold Seal" Technique):

    • Note: APS is volatile.[1] Open weighing causes mass loss and incorrect % results.

    • Step A: Tare a tin capsule on a microbalance (precision 0.001 mg).

    • Step B: Add ~10 mg of V₂O₅ powder into the capsule. (Acts as an oxidant and retains ash).

    • Step C: Using a microsyringe, inject 2–3 mg of liquid APS directly onto the V₂O₅.

    • Step D: Immediately seal the capsule using a cold-welding press (Sealer). Do not use heat.

    • Step E: Re-weigh immediately. If mass drifts downwards >0.005 mg/min, the seal is defective. Discard.

  • Combustion Parameters:

    • Furnace Temp: 950°C (Left) / 1000°C (Right).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds (excess O₂ required for S -> SO₂ conversion).

  • Data Processing:

    • Compare "Found" values against "Theoretical" (Table 1).

    • Acceptance Criteria: Difference < 0.4% absolute.

Data Presentation: Comparative Scenarios

The following table simulates typical validation outcomes, highlighting where EA detects issues that GC-MS might miss.

Table 2: Diagnostic Interpretation of Purity Data

ScenarioEA Result (Found)GC-MS ResultInterpretationAction
1. Pure APS C: 66.58% (Pass)S: 22.19% (Pass)Single Peak (RT: 12.4 min)VALIDATED. High confidence in purity.Release Batch.
2. Solvent Trap (5% DCM)C: 63.10% (Fail - Low)S: 21.05% (Fail - Low)Single Peak (Solvent peak often cut off)CONTAMINATED. EA detects "invisible" solvent mass.Dry under high vacuum.
3. Oxidation (Sulfoxide)C: 59.95% (Fail)S: 20.01% (Fail)Peak broadening or new polar peakDEGRADED. Oxygen incorporation dilutes C/S mass %.Redistill / Discard.
4. Isomer Mix (Propyl isomer)C: 66.60% (Pass)S: 22.20% (Pass)Split Peak / ShoulderFALSE PASS (EA). EA cannot see isomers.Rely on GC-MS/NMR.

Visualization: The Validation Logic Gate

This diagram illustrates the decision process for releasing an APS batch, integrating EA as the "Mass Balance" check.

ValidationWorkflow Start Crude Allyl Pentyl Sulfide Distillation Vacuum Distillation (Remove heavy impurities) Start->Distillation EA_Check Elemental Analysis (EA) C, H, S % Distillation->EA_Check Sample Liquid Fail_EA FAIL: Mass Balance Error (Solvent/Salts/Oxidation) EA_Check->Fail_EA Dev > 0.4% Pass_EA PASS: Stoichiometry Confirmed EA_Check->Pass_EA Dev < 0.4% Fail_EA->Distillation Re-process GC_Check GC-MS Analysis (Isomer/Structure Check) Pass_EA->GC_Check Fail_GC FAIL: Isomeric Impurity or Thermal Degradation GC_Check->Fail_GC Multiple Peaks NMR_Check Final Arbiter: 1H-NMR (Confirm Structure) GC_Check->NMR_Check Single Peak Fail_GC->Distillation Fractionate Release BATCH RELEASE NMR_Check->Release Spectra Match

Figure 1: Integrated Validation Workflow. EA acts as the primary gatekeeper for bulk purity before structural confirmation.

References

  • National Institute of Standards and Technology (NIST). (2023). Allyl phenyl sulfide (Analogous Sulfide Data) - Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. [Link][2]

  • Kim, K. S., et al. (2016). Analysis of Volatile Organosulfur Compounds in Korean Allium Species. Journal of Food and Drug Analysis. [Link]

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.
  • European Medicines Agency (EMA). (2022). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[Link]

Sources

Validation

A Guide to Establishing a Reference Standard for Allyl Pentyl Sulfide (CAS 3393-13-3) for Analytical Excellence

For researchers, scientists, and professionals in drug development and flavor chemistry, the fidelity of analytical quantification hinges on the quality of the reference standards employed. This guide addresses the chall...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and flavor chemistry, the fidelity of analytical quantification hinges on the quality of the reference standards employed. This guide addresses the challenges and provides a comprehensive framework for establishing a reliable reference standard for Allyl Pentyl Sulfide (CAS 3393-13-3), a key volatile sulfur compound. Given the apparent scarcity of commercially available Certified Reference Materials (CRMs) for this specific analyte, this document will focus on the principles and methodologies for qualifying a high-purity standard, whether it is sourced commercially as a chemical-grade substance or synthesized in-house.

The Imperative of a Well-Characterized Reference Standard

A reference standard is the linchpin of analytical accuracy, providing a known value against which unknown samples are measured. The pinnacle of reference materials is the Certified Reference Material (CRM), which is accompanied by documentation issued by an authoritative body, providing one or more specified property values with associated uncertainties and traceabilities, following the guidelines of ISO 17034.[1][2][3] In the absence of a readily available CRM for allyl pentyl sulfide, the onus falls upon the analytical laboratory to thoroughly characterize a candidate material to ensure its identity, purity, and stability. This process is crucial for generating reproducible and defensible scientific data.

Sourcing and Preparation of Allyl Pentyl Sulfide

Procurement of a High-Purity Chemical

The most direct approach is to source allyl pentyl sulfide from a reputable chemical supplier. While it may not be offered as a CRM, it can often be purchased as a high-purity grade material. Upon receipt, it is imperative to treat this material as a candidate reference standard and subject it to rigorous in-house qualification as detailed in the subsequent sections.

Synthesis and Purification

In cases where a commercial source is unavailable or the purity is insufficient, in-house synthesis may be necessary. Allyl sulfides can be synthesized through various established methods, often involving the reaction of an appropriate thiol with an allyl halide.[4][5] A plausible route to allyl pentyl sulfide is the reaction of pentane-1-thiol with allyl bromide.

Following synthesis, purification is critical. Standard organic chemistry techniques such as fractional distillation under reduced pressure or flash column chromatography are effective methods for removing impurities like starting materials, by-products, and solvents.[4][6][7][8]

Workflow for In-House Reference Standard Preparation

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Standard A React Pentane-1-thiol with Allyl Bromide B Fractional Distillation or Column Chromatography A->B C GC-MS for Identity and Purity B->C D ¹H NMR for Structural Confirmation B->D E qNMR for Absolute Purity (Optional) C->E D->E F Qualified Reference Standard E->F

Caption: From synthesis to a qualified reference standard for allyl pentyl sulfide.

A Multi-Pronged Approach to Analytical Characterization

No single analytical technique is sufficient to fully characterize a reference standard. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, provides the highest level of confidence in the material's quality.

Analytical TechniquePrimary PurposeInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Identity Confirmation & Purity AssessmentProvides retention time and a unique mass fragmentation pattern for identification. Allows for the quantification of volatile impurities.
¹H Nuclear Magnetic Resonance (¹H NMR) Structural Elucidation & Purity EstimationConfirms the chemical structure by showing the connectivity of protons. Purity can be estimated by comparing the integrals of the analyte signals to those of impurities.
Quantitative NMR (qNMR) Absolute Purity DeterminationProvides a highly accurate, absolute measure of purity when referenced against a certified internal standard.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group IdentificationConfirms the presence of key functional groups (e.g., C-S, C=C) in the molecule.
Identity and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile compounds like allyl pentyl sulfide.[9][10][11] It provides definitive identification through the mass spectrum and allows for the quantification of volatile impurities.

Experimental Protocol:

  • Sample Preparation: Create a solution of the candidate reference standard at approximately 1 mg/mL in a high-purity volatile solvent (e.g., hexane or dichloromethane).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injector: Split/splitless inlet at 250°C, 50:1 split ratio.

    • Oven Program: Initial temperature of 50°C for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identification: Compare the acquired mass spectrum with a reference library (e.g., NIST) and with literature data for similar compounds.[12]

    • Purity Calculation: Calculate the area percent purity by integrating the peak corresponding to allyl pentyl sulfide and all impurity peaks.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (¹H NMR)

¹H NMR is an indispensable tool for confirming the chemical structure of the synthesized or procured material.[6][13] The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of allyl pentyl sulfide.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the candidate reference standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectrometer and Parameters:

    • Instrument: Bruker 400 MHz spectrometer or equivalent.

    • Experiment: Standard ¹H acquisition.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis:

    • Signal Assignment: Assign the observed signals to the different protons in the allyl pentyl sulfide molecule based on their chemical shift, multiplicity, and integration. The characteristic signals of the allyl group should be clearly visible.[14][15]

    • Impurity Detection: Look for any unexpected signals that may indicate the presence of impurities.

Workflow for Analytical Characterization

cluster_gcms_results GC-MS Data Evaluation cluster_nmr_results NMR Data Evaluation start Candidate Reference Standard gcms GC-MS Analysis start->gcms nmr ¹H NMR Analysis start->nmr gcms_id Mass Spectrum Matches Library? gcms->gcms_id gcms_purity Calculate Area % Purity gcms->gcms_purity nmr_structure Spectrum Consistent with Structure? nmr->nmr_structure nmr_impurities Presence of Impurity Signals? nmr->nmr_impurities pass Qualification Passed gcms_id->pass fail Qualification Failed (Further Purification Required) gcms_id->fail No gcms_purity->pass nmr_structure->pass nmr_structure->fail No nmr_impurities->pass No nmr_impurities->fail

Caption: The decision-making process for qualifying a reference standard using GC-MS and NMR.

Trustworthiness Through a Self-Validating System

The combination of chromatographic (GC-MS) and spectroscopic (NMR) techniques creates a self-validating system. GC-MS confirms the identity and quantifies volatile impurities, while NMR confirms the molecular structure and can detect non-volatile or co-eluting impurities. Agreement between the purity assessments from both techniques provides a high degree of confidence in the quality of the reference standard.

Conclusion: A Pathway to Reliable Measurements

In the absence of a commercially available CRM for allyl pentyl sulfide, a rigorous in-house qualification is not just recommended, but essential for ensuring the validity of analytical results. By combining careful sourcing or synthesis with a multi-technique analytical characterization approach, researchers can establish a well-characterized reference standard that meets the demanding requirements of scientific research and development. This diligent approach underpins the generation of high-quality, reproducible data.

References

  • GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. National Institutes of Health (NIH). [Link]

  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. ResearchGate. [Link]

  • Allyl Sulfide Based Visible Light-Induced Dynamically Reshaped. ChemRxiv. [Link]

  • Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. ResearchGate. [Link]

  • Qualitative and quantitative analysis of diallyl sulfides in garlic powder with Ag( I ) induced ionization by liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Preparation of allyl phenyl ether. PrepChem.com. [Link]

  • Allylic sulfide synthesis by C-S coupling. Organic Chemistry Portal. [Link]

  • phenyl vinyl sulfide. Organic Syntheses Procedure. [Link]

  • Process for producing diallyl disulfide.
  • Reaction of Aryl Halides with π-Allylnickel Halides. Organic Syntheses Procedure. [Link]

  • Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed. [Link]

  • Attempt to Detect Garlic Allyl Sulphides from Saliva after Consumption of Garlic Tablets Using GC-MS. Walsh Medical Media. [Link]

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Global Accreditation Experts. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers. Perry Johnson Laboratory Accreditation, Inc. (PJLA). [Link]

  • Proton NMR of Allyl Ether Groups. YouTube. [Link]

  • ISO 17034 Certified Reference Materials. CPS analitica. [Link]

  • Introduction to Certified Reference Materials Reference Materials and Quality Control Materials. Ambifood. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Allyl Pentyl Sulfide

Executive Summary: The "Stench" Protocol As researchers working with Allyl Pentyl Sulfide (APS) , you are dealing with a potent thioether. Beyond its flammability, the primary operational risk is its low odor threshold (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stench" Protocol

As researchers working with Allyl Pentyl Sulfide (APS) , you are dealing with a potent thioether. Beyond its flammability, the primary operational risk is its low odor threshold (ppb range). Improper disposal does not just violate environmental regulations; it causes "olfactory fatigue" and can evacuate a building due to false gas leak reports.

Immediate Directives:

  • Never dispose of APS or its solutions down the drain.

  • Segregate liquid waste into "High BTU/Flammable" streams.

  • Oxidize all glassware and trace residues with sodium hypochlorite (bleach) before removing them from the fume hood.

Chemical Profile & Hazards

Understanding the substrate is the first step to safe disposal.

PropertyDataOperational Implication
Chemical Name Allyl Pentyl Sulfide (1-(Allylthio)pentane)Thioether functionality (

)
CAS Number 72894-07-6 (Isomer dependent)Use for specific waste profiling
Flash Point ~65°C - 85°C (Est.)Combustible Liquid . Treat as Flammable (Class 3) for safety margins.
Solubility Immiscible in waterDo not sewer. Will float and off-gas in plumbing traps.
Odor Strong garlic/onion (Stench)Requires active neutralization (oxidation).
Incompatibility Strong oxidizers, AcidsRisk: Acids can liberate toxic H₂S or mercaptans.
The Mechanism of Deodorization (The "Why")

Expert Insight: We do not simply wash glassware to clean it; we perform a chemical transformation to alter the volatility and olfactory profile of the sulfur atom.

The standard protocol utilizes Sodium Hypochlorite (NaOCl) . The hypochlorite anion acts as an oxygen transfer agent.

  • Oxidation 1: The sulfide is oxidized to a Sulfoxide (

    
    ). Sulfoxides are polar, less volatile, and generally odorless.
    
  • Oxidation 2: With excess oxidant, it converts to a Sulfone (

    
    ), a stable solid or non-volatile liquid.
    

Scientific Integrity Note: This reaction is exothermic. Always perform this on dilute residues, never on bulk chemicals.

Visualization: The Oxidation Pathway

Sulfide_Oxidation Sulfide Allyl Pentyl Sulfide (Volatile Stench) Sulfoxide Sulfoxide (Reduced Odor) Sulfide->Sulfoxide Oxidation Step 1 Bleach1 + NaOCl (Bleach) Bleach1->Sulfoxide Sulfone Sulfone (Odorless/Stable) Sulfoxide->Sulfone Oxidation Step 2 Bleach2 + Excess NaOCl Bleach2->Sulfone

Figure 1: Step-wise oxidation of thioethers using sodium hypochlorite to eliminate stench prior to disposal.

Detailed Disposal Protocols
Protocol A: Bulk Chemical Disposal (Unused Reagent)

For expired or surplus pure chemicals.

  • Container: Keep in the original container if possible. If transferring, use a compatible HDPE or glass container with a Teflon-lined cap.

  • Labeling: Apply a Hazardous Waste label.

    • Constituents: "Allyl Pentyl Sulfide, 95%+"

    • Hazards: "Flammable," "Irritant," "Stench."[1]

  • RCRA Classification: Classify as D001 (Ignitable) [1].

  • Secondary Containment: Place the bottle inside a sealable bag (Ziploc) and then into a secondary tub to contain odors during transport.

  • Disposal Path: Submit for High-BTU Incineration . Do not mix with aqueous waste streams.[2]

Protocol B: Trace Residues & Glassware (The Decontamination Wash)

For syringes, flasks, and pipettes contaminated with APS.

  • Preparation: Prepare a 10% Bleach Solution (1 part commercial bleach to 9 parts water) in a fume hood.

  • Soak:

    • Submerge contaminated glassware immediately into the bleach bath.

    • Let soak for 2-4 hours . This allows time for the biphasic reaction (organic film vs. aqueous bleach) to occur.

  • Rinse:

    • Remove glassware.[3]

    • Rinse with water.[1][3][4]

    • Smell Test: If garlic odor persists, return to bleach bath.

  • Final Wash: Wash with soap and water.

  • Waste Stream: The spent bleach solution contains trace organics but is primarily an aqueous oxidizer. Check local EH&S rules; usually, this can be drain-disposed with copious water if the organic content is negligible (<1%). If organic content is visible, dispose of as Aqueous Waste (Corrosive/Oxidizer) .

Protocol C: Spill Cleanup
  • Isolate: Evacuate the immediate area. The smell will travel faster than the toxic vapors.

  • PPE: Double-glove with Nitrile (sulfur compounds permeate rubber rapidly). Wear goggles and a lab coat.

  • Absorb: Use a charcoal-impregnated absorbent pad or vermiculite.

  • Neutralize: Wipe the area with a bleach-soaked paper towel to oxidize residual films.

  • Bagging: Place all absorbent materials into a heavy-duty plastic bag, seal it, and place that bag into another bag (Double Bagging).

  • Disposal: Label as "Debris contaminated with Allyl Pentyl Sulfide" and process as solid hazardous waste (Incineration).

Waste Segregation Decision Logic

Use this workflow to determine the correct waste stream.

Disposal_Workflow cluster_warning CRITICAL SAFETY Start Waste Generation TypeCheck What is the waste form? Start->TypeCheck Bulk Bulk Liquid / Stock Solution TypeCheck->Bulk Trace Empty Glassware / Syringes TypeCheck->Trace Spill Spill Debris (Solid) TypeCheck->Spill SolventCheck Mixed with Halogenated Solvents? Bulk->SolventCheck Bleach Soak in 10% Bleach (2-4 hrs) Trace->Bleach DoubleBag Double Bag & Seal Spill->DoubleBag StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) SolventCheck->StreamA No (e.g., Hexane, Acetone) StreamB Stream B: Halogenated Organic (Incineration) SolventCheck->StreamB Yes (e.g., DCM, Chloroform) Rinse Water Rinse & Soap Wash Bleach->Rinse Trash General Glass Disposal Rinse->Trash SolidWaste Solid Hazardous Waste (Incineration) DoubleBag->SolidWaste Warning Do NOT mix Bleach waste with Acid waste! (Chlorine Gas Risk)

Figure 2: Decision tree for segregating APS waste streams to ensure regulatory compliance and safety.

References
  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification (D001 Ignitability). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Working with Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hazardous Materials (1910.106 - Flammable liquids). Retrieved from [Link]

Sources

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